Technical Documentation Center

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
  • CAS: 571189-23-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic building block of s...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, propose a logical synthesis pathway based on established chemical principles, and explore its potential applications, particularly in the realm of drug discovery.

Introduction and Strategic Importance

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate belongs to a class of substituted piperazinyl-aminopyridines. This family of molecules has garnered substantial attention in pharmaceutical research due to their utility as key intermediates in the synthesis of complex therapeutic agents. The aminopyridine moiety offers a versatile scaffold for further chemical modifications, while the Boc-protected piperazine provides a nucleophilic center that can be deprotected and functionalized in subsequent synthetic steps.

While this specific isomer (2-amino-4-yl) is not as extensively documented in publicly accessible literature as some of its counterparts, such as the 6-amino-3-yl isomer used in the synthesis of CDK4/6 inhibitors Palbociclib and Ribociclib, its structural motifs suggest a high potential for similar applications in kinase inhibitor programs and other areas of drug development.[1][2] This guide aims to consolidate the available information and provide expert insights into its chemical nature and utility.

Physicochemical Properties

Quantitative experimental data for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is not widely available in peer-reviewed literature. However, computational models provide reliable estimates for its core physicochemical properties. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₄O₂PubChem[3]
Molecular Weight 278.35 g/mol PubChem[3]
IUPAC Name tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylatePubChem[3]
CAS Number 1033361-46-6
Topological Polar Surface Area 71.7 ŲPubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 5PubChem[3]
Rotatable Bond Count 3PubChem[3]
LogP (calculated) 1.3PubChem[3]

Note: The CAS number 571189-23-6 is also associated with this compound in some databases, but it is more consistently linked to an isomer.[3]

The calculated LogP value suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in specific interactions with biological targets.

Synthesis and Characterization

A definitive, published synthesis protocol for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is not readily found. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for analogous compounds, particularly the synthesis of other aminopyridinyl-piperazine isomers.[1] The proposed pathway involves a nucleophilic aromatic substitution (SNAAr) reaction followed by a nitro group reduction.

G cluster_0 Proposed Synthetic Pathway A 4-Chloro-2-nitropyridine C Tert-butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate A->C SNAAr Reaction (e.g., DIPEA, DMSO, heat) B Tert-butyl piperazine-1-carboxylate B->C D Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate C->D Nitro Group Reduction (e.g., H₂, Pd/C, Ethanol)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Tert-butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate

  • To a solution of 4-chloro-2-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add Tert-butyl piperazine-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate.

Causality: The SNAAr reaction is a standard method for coupling amines to electron-deficient aromatic rings. The nitro group at the 2-position of the pyridine ring activates the 4-position for nucleophilic attack by the secondary amine of the Boc-piperazine. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

Step 2: Synthesis of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines.[1] The reaction is typically high-yielding and avoids the use of harsh reducing agents.

Expected Spectroscopic Characterization

While experimental spectra are not available, the following spectroscopic signatures would be expected to confirm the structure of the final product:

  • ¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperazine protons (two multiplets), and the aromatic protons of the 2-aminopyridine ring. The appearance of a broad singlet corresponding to the amino (-NH₂) protons would be a key indicator of successful nitro group reduction.

  • ¹³C NMR: The spectrum would display signals for the quaternary and methyl carbons of the tert-butyl group, the piperazine carbons, and the aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)⁺ at m/z 279.18, corresponding to the molecular weight of the compound (278.35 g/mol ).[1]

Applications in Drug Discovery

The structural features of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate make it a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors.

G cluster_0 Role in Kinase Inhibitor Synthesis A Target Compound (2-amino-4-piperazinyl-pyridine core) B Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) A->B At pyridine ring C Deprotection of Boc Group A->C B->C D Amide Coupling or Reductive Amination C->D E Final Kinase Inhibitor Candidate D->E

Caption: Potential synthetic utility in drug discovery workflows.

The primary amino group on the pyridine ring can serve as a handle for various coupling reactions (e.g., amide bond formation, Suzuki coupling, Buchwald-Hartwig amination) to introduce pharmacophoric elements that can interact with the hinge region of a kinase. The piperazine nitrogen, after Boc deprotection, provides a site for introducing solubilizing groups or vectors to target specific regions of the ATP-binding pocket.

The close structural similarity to intermediates used in the synthesis of approved drugs underscores the industrial relevance and potential of this compound.[2] Its use allows for the systematic exploration of the chemical space around the aminopyridine scaffold, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile of new drug candidates.

Safety and Handling

Based on data for structurally related compounds, Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate should be handled with appropriate precautions. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and serious eye irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a strategically important building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is limited in the public domain, its physicochemical properties can be reliably estimated, and a robust synthesis can be proposed based on established chemical precedents. Its structural features make it a versatile intermediate for the synthesis of kinase inhibitors and other potential therapeutic agents. As the demand for novel and diverse chemical scaffolds continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

  • PubChem. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical structure and nomenclature, explore a robust synthetic route with detailed experimental protocols, and discuss its current and potential applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical Structure and Nomenclature

tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a molecule that strategically combines three key pharmacophores: a tert-butoxycarbonyl (Boc)-protected piperazine ring, a pyridine ring, and an amino group. This unique arrangement of functional groups imparts specific physicochemical properties that are highly desirable in modern drug design.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate .[1] The structure consists of a central piperazine ring where one nitrogen atom is protected by a Boc group, and the other is attached to the 4-position of a 2-aminopyridine moiety.

Structural Dissection and Significance

The constituent parts of the molecule each play a crucial role in its chemical reactivity and biological activity:

  • Piperazine Ring: This six-membered heterocyclic amine is a common scaffold in many approved drugs due to its ability to improve aqueous solubility and oral bioavailability. The two nitrogen atoms provide points for substitution, allowing for the creation of diverse chemical libraries.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines. Its steric bulk prevents the secondary amine of the piperazine from undergoing unwanted reactions during synthesis. Furthermore, it can be readily removed under acidic conditions to allow for further functionalization at that position.

  • 2-Aminopyridine Moiety: This functional group is a key hydrogen bond donor and acceptor, which is critical for interactions with biological targets such as the active sites of enzymes. The position of the amino group and the piperazine substituent on the pyridine ring are crucial for defining the molecule's three-dimensional shape and binding specificity.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 571189-23-6PubChem[1]
Molecular Formula C₁₄H₂₂N₄O₂PubChem[1]
Molecular Weight 278.35 g/mol PubChem[1]
IUPAC Name tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylatePubChem[1]
Appearance White to off-white solid(General knowledge)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane(General knowledge)

Synthesis of tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

The synthesis of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[2] The proposed synthetic route involves the coupling of a readily available halopyridine with Boc-piperazine.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product 2-amino-4-chloropyridine 2-Amino-4-chloropyridine ReactionConditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene or Dioxane) Heat 2-amino-4-chloropyridine->ReactionConditions Boc-piperazine tert-Butyl piperazine-1-carboxylate (Boc-piperazine) Boc-piperazine->ReactionConditions TargetMolecule tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate ReactionConditions->TargetMolecule

Caption: Proposed synthetic workflow for tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol is based on established Buchwald-Hartwig amination procedures for similar substrates.

Materials:

  • 2-Amino-4-chloropyridine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-amino-4-chloropyridine (1.0 eq), Boc-piperazine (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene or dioxane. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation with heteroaromatic halides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are necessary to achieve the required reaction temperatures and to ensure that all reactants remain in solution.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate make it a valuable building block in the synthesis of biologically active molecules. The 2-aminopyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the kinase hinge region.

Role as a Kinase Inhibitor Intermediate

Derivatives of 2-amino-4-(piperazin-1-yl)pyridine have been investigated as potent inhibitors of various kinases, including anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer.[3] The synthesis of these inhibitors often involves the initial preparation of a protected intermediate like tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, followed by deprotection and further elaboration of the piperazine nitrogen.

The following diagram illustrates the general role of this compound as an intermediate in the synthesis of more complex kinase inhibitors.

KinaseInhibitorSynthesis TargetMolecule tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA or HCl) TargetMolecule->Deprotection Intermediate 4-(Piperazin-1-yl)pyridin-2-amine Deprotection->Intermediate Coupling Coupling with Bioactive Moiety (R-X) Intermediate->Coupling FinalProduct Kinase Inhibitor Coupling->FinalProduct

Caption: General scheme for the use of the title compound in kinase inhibitor synthesis.

Potential Therapeutic Areas

Given the prevalence of the 2-aminopyridine and piperazine scaffolds in medicinal chemistry, derivatives of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate could be explored for a wide range of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases implicated in cancer progression.[3]

  • Neuroscience: The piperazine moiety is a common feature in drugs targeting central nervous system disorders.

  • Infectious Diseases: Aminopyridine derivatives have also shown promise as antibacterial and antiviral agents.

Conclusion

tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a strategically designed molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure, accessible synthesis via modern cross-coupling methodologies, and the inherent biological relevance of its constituent pharmacophores make it a valuable tool for researchers and scientists in the field of drug development. Further exploration of the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective medicines.

References

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate: A Key Intermediate in Modern Kinase Inhibition

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, focusing on its pivotal role as a key intermediate in the synthesis of targeted therapeutics. While th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, focusing on its pivotal role as a key intermediate in the synthesis of targeted therapeutics. While this molecule is not an active pharmaceutical ingredient (API) with a direct mechanism of action, its structural components are integral to the biological activity of the final drug products. This document will delve into the synthetic utility of this compound, the mechanism of action of the prominent drug it helps create, Palbociclib, and the broader pharmacological significance of its constituent chemical moieties.

Introduction: A Building Block for Breakthrough Therapies

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CAS No: 571189-23-6) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry.[1] It serves as a crucial building block in the synthesis of complex molecules, most notably in the production of Palbociclib, a revolutionary drug for the treatment of certain types of breast cancer.[2] Its bifunctional nature, featuring a protected piperazine ring and a reactive aminopyridine moiety, makes it a versatile reagent in multi-step organic synthesis.[2] Understanding the role and reactivity of this intermediate is paramount for researchers and professionals involved in the discovery and development of novel kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is provided in the table below. These properties are essential for its handling, reaction optimization, and quality control in a laboratory setting.

PropertyValueSource
Molecular Formula C14H22N4O2PubChem[1]
Molecular Weight 278.35 g/mol PubChem[1]
CAS Number 571189-23-6PubChem[1]
Appearance White to brown powderNINGBO INNO PHARMCHEM CO.,LTD.[2]
Purity ≥98.5% (typical)NINGBO INNO PHARMCHEM CO.,LTD.[2]

The Role in Palbociclib Synthesis and Its Mechanism of Action

The primary significance of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate lies in its role as a precursor to Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Synthetic Pathway to Palbociclib

The synthesis of Palbociclib involves the coupling of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate with other key fragments. A common synthetic route involves the hydrogenation of its nitro precursor to yield the aminopyridine intermediate.[2] This intermediate then undergoes further reactions, where the 2-aminopyridine moiety is crucial for forming the final core structure of Palbociclib. The Boc-protecting group on the piperazine is subsequently removed to allow for further functionalization.

G cluster_synthesis Simplified Palbociclib Synthesis Nitro_precursor tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate Intermediate Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Nitro_precursor->Intermediate Hydrogenation (e.g., Pd/C, H2) Palbociclib_precursor Palbociclib Precursor Intermediate->Palbociclib_precursor Coupling Reaction Coupling_partner Other synthetic fragments Coupling_partner->Palbociclib_precursor Palbociclib Palbociclib Palbociclib_precursor->Palbociclib Final synthetic steps G cluster_pathway CDK4/6 Signaling Pathway and Palbociclib Inhibition CyclinD Cyclin D Active_Complex Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation E2F E2F Rb->E2F Sequesters pRb p-Rb G1_S_Transition G1 to S Phase Cell Cycle Progression E2F->G1_S_Transition Promotes Transcription Palbociclib Palbociclib Inhibition->Active_Complex Inhibition

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex.

Pharmacological Significance of Constituent Moieties

The structural components of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, namely the 2-aminopyridine and piperazine rings, are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.

The 2-Aminopyridine Moiety

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with the ATP-binding pocket of kinases. This moiety is often crucial for the on-target potency and selectivity of the final drug molecule.

The Piperazine Ring

Piperazine and its derivatives are ubiquitous in centrally active drugs and other therapeutic agents. [3][4]The piperazine ring is a versatile linker that can be readily functionalized at its two nitrogen atoms. It often improves the physicochemical properties of a drug candidate, such as its solubility and oral bioavailability. In the case of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, the Boc-protected nitrogen allows for controlled, stepwise synthesis, while the other nitrogen provides a point of attachment to the pyridine ring.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of compounds derived from Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.

Representative Synthesis of a Palbociclib Precursor

This protocol describes a typical coupling reaction involving Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.

Step 1: Reaction Setup

  • In a clean, dry reaction vessel, dissolve Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dioxane, toluene).

  • Add the coupling partner (e.g., an appropriately substituted pyrimidine derivative) (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., Xanthphos).

  • Add a suitable base (e.g., NaOtBu, K2CO3).

Step 2: Reaction Execution

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and other solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Palbociclib precursor.

In Vitro CDK4/6 Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a final compound, such as Palbociclib, against CDK4/6.

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound (e.g., Palbociclib) in DMSO.

  • Prepare a reaction buffer containing ATP and a suitable substrate (e.g., a peptide derived from the Rb protein).

  • Prepare solutions of recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Step 2: Assay Execution

  • In a 96-well or 384-well plate, add the reaction buffer.

  • Add serial dilutions of the test compound.

  • Initiate the kinase reaction by adding the enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

Step 3: Detection and Data Analysis

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a prime example of a non-pharmacologically active molecule that is indispensable in the creation of life-saving medicines. Its well-defined structure and chemical reactivity provide a reliable platform for the synthesis of highly potent and selective kinase inhibitors like Palbociclib. A thorough understanding of its properties and applications is essential for chemists and pharmacologists working at the forefront of drug discovery. The continued availability of high-quality intermediates such as this will undoubtedly fuel the development of the next generation of targeted therapies.

References

  • PubChem. (n.d.). Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. Retrieved from a specific PubChem entry for CID 75481723.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate.
  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • PubMed. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • PubChem. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from a specific PubChem entry for CID 17999304.
  • MedchemExpress. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4.
  • Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from a Virtuous Lifesciences product page.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.
  • MedchemExpress. (n.d.). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | PROTAC Linker.
  • Veeprho. (n.d.). Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate.
  • Pharmaffiliates. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from a company blog post or technical article.
  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • BLDpharm. (n.d.). 147539-41-1|tert-Butyl 4-(methylamino)piperidine-1-carboxylate.

Sources

Foundational

A Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This guide provides an in-depth technical overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. As a bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. As a bifunctional molecule, it incorporates a Boc-protected piperazine for controlled, sequential reactions and an aminopyridine moiety, a privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors. This document details its physicochemical properties, outlines robust synthetic strategies with explanatory insights, discusses analytical characterization, and explores its application as a key intermediate in the synthesis of complex pharmaceutical targets. The content is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a substituted piperazine derivative. Its structure is defined by a central piperazine ring linked to a 2-aminopyridine group at the 4-position of the pyridine ring. The distal nitrogen of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is crucial for its utility as an intermediate, as it prevents the secondary amine from undergoing undesired reactions, allowing for selective chemistry at the aminopyridine end of the molecule.

Caption: 2D Structure of the title compound.
Core Properties

The fundamental properties of this intermediate are summarized below. Data is compiled from authoritative chemical databases.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylate[1]
Synonyms Boc-4-(2-aminopyridin-4-yl)piperazine[1]
CAS Number 571189-23-6[1]
Molecular Formula C₁₄H₂₂N₄O₂[1]
Molecular Weight 278.35 g/mol [1]
Appearance Typically a white to off-white or pale yellow solid
Solubility Soluble in methanol, dichloromethane, and other organic solvents

Synthesis Strategies and Methodologies

The synthesis of aminopyridinyl piperazines is a well-established field, typically relying on cross-coupling reactions. While several isomers exist, such as the 4-(6-aminopyridin-3-yl) analogue used in the synthesis of Palbociclib[2][3], the strategy for the title 4-(2-aminopyridin-4-yl) isomer follows similar principles. The most common and robust approach is a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.

The Buchwald-Hartwig approach is often preferred due to its high functional group tolerance and broad substrate scope. This reaction involves the coupling of an amine (1-Boc-piperazine) with an aryl halide (a 4-halo-2-aminopyridine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials.

Reaction Scheme: 4-Chloro-2-aminopyridine + 1-Boc-piperazine → Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Causality Behind Reagent Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): A common and effective source of Pd(0), which is essential for initiating the catalytic cycle.

  • Phosphine Ligand (e.g., Xantphos): A bulky, electron-rich bisphosphine ligand. Its wide "bite angle" is known to facilitate the C-N reductive elimination step, which is often rate-limiting, thereby improving reaction efficiency and yield.[4]

  • Base (e.g., Cs₂CO₃ or NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperazine amine, forming the active nucleophile. Cesium carbonate is often milder and more soluble than other options.[4]

  • Solvent (e.g., Dioxane or Toluene): Anhydrous, high-boiling point aprotic solvents are necessary to ensure the stability of the catalytic species and to allow the reaction to proceed at elevated temperatures.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-aminopyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq), followed by anhydrous dioxane (sufficient to achieve a ~0.2 M concentration).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloro-2-aminopyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the title compound as a solid.

Caption: General workflow for the synthesis via Buchwald-Hartwig amination.

Analytical Characterization

  • ¹H NMR:

    • Boc Group: A characteristic sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons.

    • Piperazine Protons: Two distinct multiplets. The protons adjacent to the Boc-protected nitrogen will appear further downfield (~3.5 ppm) compared to the protons adjacent to the pyridine-linked nitrogen (~3.1-3.3 ppm). Each signal would integrate to 4 protons.

    • Pyridine Protons: The aromatic region will show three distinct signals corresponding to the protons on the pyridine ring, with characteristic coupling constants.

    • Amine Protons: A broad singlet for the -NH₂ group, typically around 4.5-5.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: Will show characteristic peaks for the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the piperazine and pyridine ring carbons.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry (ESI+) should show a prominent [M+H]⁺ ion at approximately m/z 279.1820, confirming the elemental composition C₁₄H₂₃N₄O₂⁺.[5]

Applications in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in the design of kinase inhibitors. It acts as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site in many protein kinases. The piperazine ring often serves as a versatile linker to other parts of the molecule that can target regions of the enzyme for improved potency and selectivity.

Case Study: Intermediate for Kinase Inhibitor Scaffolds

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is an ideal starting point for synthesizing more complex drug candidates. The primary amine at the C2 position of the pyridine ring can be readily functionalized, for example, through condensation or SNAr reactions with heterocyclic halides like chloropyrimidines or chloropyrazines. This is a common strategy for building the core of many FDA-approved kinase inhibitors.

The following diagram illustrates a representative subsequent reaction where the intermediate is coupled with a generic 2-chloropyrimidine to form a more advanced, drug-like scaffold.

Sources

Exploratory

Unlocking Therapeutic Potential: A Guide to Target Identification for Aminopyridinyl-Piperazine Compounds

An In-Depth Technical Guide: Abstract The aminopyridinyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The aminopyridinyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs across a wide range of therapeutic areas.[1][2] Its unique combination of physicochemical properties—including aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets—makes it an exceptionally versatile framework for drug design.[1][3] This guide provides an in-depth exploration of the known and emerging therapeutic targets for this compound class, moving beyond a simple catalog of targets to explain the mechanistic rationale and provide actionable, field-proven experimental workflows for target identification and validation. Designed for researchers and drug development professionals, this document synthesizes current knowledge with practical scientific strategy.

The Aminopyridinyl-Piperazine Scaffold: A Privileged Framework

The power of the aminopyridinyl-piperazine core lies in its modularity and inherent drug-like properties. The aminopyridine group often serves as a "hinge-binding" motif, particularly in kinase inhibitors, forming critical hydrogen bonds within ATP-binding pockets.[4] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile linker that imparts several key advantages[5][6]:

  • Improved Pharmacokinetics: The basic nitrogens of the piperazine ring are often protonated at physiological pH, enhancing aqueous solubility and aiding oral bioavailability.

  • Vectorial Exit Points: The piperazine nitrogens provide convenient synthetic handles for introducing various substituents, allowing chemists to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structural Rigidity and Conformational Control: The ring structure helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

This combination of features has enabled the development of potent and selective modulators for a diverse array of biological targets.

Established Therapeutic Targets: The Kinase Family

Protein kinases, which regulate the majority of cellular signaling pathways, represent the most validated and fruitful target class for aminopyridinyl-piperazine compounds to date.[4] The scaffold is exceptionally well-suited to fit into the ATP-binding site of many kinases.

Bruton's Tyrosine Kinase (BTK) in Oncology & Autoimmunity

BTK is a critical signaling node downstream of the B-cell receptor (BCR), making it a high-value target for B-cell malignancies and autoimmune diseases.[7][8] Aminopyridinyl-piperazine derivatives have been successfully developed as potent BTK inhibitors.

Causality of Action: Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways like PLCγ2 and NF-κB, promoting B-cell proliferation and survival. Aminopyridinyl-piperazine inhibitors function by competitively binding to the ATP pocket of BTK, preventing its phosphorylation and halting the signaling cascade. Some derivatives are designed as irreversible inhibitors, forming a covalent bond with a cysteine residue (Cys481) near the active site for prolonged target engagement.[7]

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB Pathway PLCG2->NFKB Proliferation B-Cell Proliferation & Survival NFKB->Proliferation Compound Aminopyridinyl-Piperazine Inhibitor Compound->BTK ATP-Competitive Inhibition

Caption: BTK signaling pathway and point of inhibition.

Phosphoinositide 3-Kinase (PI3K) in Inflammation

The PI3K family, particularly the γ isoform (PI3Kγ), plays a crucial role in neutrophil migration and activation, making it a target for inflammatory diseases.[9] An aminopyridine core was successfully used to develop orally bioavailable and selective PI3Kγ inhibitors, overcoming the solubility limitations of a previous aminopyrazine series.[9]

Causality of Action: PI3Kγ phosphorylates PIP2 to generate PIP3, a second messenger that recruits downstream effectors like Akt to the cell membrane, promoting cell signaling pathways essential for inflammation. By occupying the ATP-binding site of PI3Kγ, these inhibitors block PIP3 production and subsequent inflammatory responses.

Other Validated Kinase Targets

The versatility of the scaffold extends to other kinases, including:

  • MET Kinase: A receptor tyrosine kinase often dysregulated in cancer. Acylurea analogs with aminopyridine scaffolds have shown potent MET kinase inhibition and antitumor activity in xenograft models.[10]

  • Nek2 Kinase: A mitotic kinase involved in centrosome separation. Aminopyrazine inhibitors, closely related to the aminopyridine scaffold, have been developed that bind to an unusual inactive conformation of Nek2, demonstrating antiproliferative effects.[11]

Compound Class ExampleTarget KinaseIndicationReported Potency (IC₅₀)Reference
Phenyl-aminopyridineBTKCancer, AutoimmunityLow micromolar
Aminopyridine-basedPI3KγInflammationNot specified
Acylurea-aminopyridineMETCancerNot specified[10]
AminopyrazineNek2CancerNot specified[11]

Emerging & Expanding Target Classes

While kinases are a stronghold, the aminopyridinyl-piperazine scaffold shows significant promise against other target families, particularly in the central nervous system (CNS) and for infectious diseases.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are involved in nearly every physiological process, making them highly valuable drug targets.[12] The arylpiperazine motif, a close structural relative, is considered a privileged scaffold for CNS-acting GPCR ligands.[13][14]

  • Chemokine Receptors (e.g., CXCR3, CXCR4): These receptors mediate immune cell trafficking and are implicated in inflammation and cancer metastasis. Pyridyl-piperazinyl-piperidine derivatives have been developed as potent CXCR3 antagonists with IC₅₀ values as low as 0.2 nM.[15] Similarly, N-alkyl piperazine side chains have been used to develop selective CXCR4 antagonists.[16]

  • Serotonin & Dopamine Receptors: These receptors are primary targets for treating depression, anxiety, and psychosis.[6][17] The piperazine moiety is a key component in many drugs targeting serotonin reuptake transporters and receptors, acting as a flexible linker between two aromatic systems.[17][18]

Ion Channels

Transient Receptor Potential Canonical 6 (TRPC6) channels are involved in synaptic function. A novel piperazine derivative was recently identified as a selective TRPC6 activator capable of restoring synaptic deficiencies in models of Alzheimer's disease, highlighting a neuroprotective therapeutic angle.[19]

Anti-Infective Targets

The scaffold is not limited to human targets. Aminopyridine-based compounds have been investigated for activity against neglected tropical diseases caused by protozoa like Trypanosoma cruzi and Leishmania spp.[20] Furthermore, piperazine-substituted pyranopyridines have demonstrated antiviral activity against Hepatitis B virus (HBV) by inhibiting virion production.[21]

A Practical Guide to Target Identification & Validation

For a novel aminopyridinyl-piperazine compound with an interesting phenotype but an unknown mechanism, a systematic approach is required to identify its molecular target. This workflow ensures that experimental choices are logical and build upon one another to generate a high-confidence target hypothesis.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Target Validation PhenoScreen Phenotypic Screen (e.g., Anti-proliferative) AffinityChrom Affinity Chromatography -Mass Spectrometry PhenoScreen->AffinityChrom Identify Hit Compound CRISPRScreen CRISPR/RNAi Screen (Resistance/Sensitivity) PhenoScreen->CRISPRScreen Identify Hit Compound BiochemAssay Biochemical Assay (e.g., Kinase Panel) AffinityChrom->BiochemAssay Putative Targets CRISPRScreen->BiochemAssay Putative Targets CETSA Cellular Thermal Shift Assay (CETSA) BiochemAssay->CETSA Confirm Direct Binding NanoBRET NanoBRET™ Assay BiochemAssay->NanoBRET Confirm Direct Binding Knockout Target Knockout/Knockdown (CRISPR/RNAi) CETSA->Knockout Confirm Target in Cell NanoBRET->Knockout Confirm Target in Cell Rescue Rescue Experiment (Overexpress mutant target) Knockout->Rescue Phenocopies Compound Effect? ValidatedTarget Validated Therapeutic Target Rescue->ValidatedTarget

Caption: A workflow for target deconvolution.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Causality: This protocol is designed to provide direct evidence of target engagement within an intact cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand (the drug). By heating cell lysates treated with the compound and observing the temperature at which the target protein denatures and precipitates, one can confirm a direct physical interaction.

Methodology:

  • Cell Culture & Treatment:

    • Culture target cells (e.g., a cancer cell line) to ~80% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot cell suspension into two tubes: one for vehicle control (e.g., DMSO) and one for the aminopyridinyl-piperazine test compound (typically at 10-50 µM).

    • Incubate for 1 hour at 37°C to allow for cell permeation and target binding.

  • Thermal Challenge:

    • Divide each sample (vehicle and compound-treated) into 8-12 smaller aliquots.

    • Using a thermal cycler with a gradient function, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. One aliquot should remain at room temperature as the non-heated control.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) to release soluble proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Analysis by Western Blot:

    • Normalize total protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein.

    • Use a secondary antibody and chemiluminescence to visualize the bands.

    • Quantify band intensity for each temperature point.

  • Data Interpretation:

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Protocol: CRISPR/Cas9-Mediated Target Validation

Causality: This is the gold-standard method for validating that a compound's phenotype is a direct result of engaging a specific target. If knocking out the gene for the target protein replicates the effect of the drug, it provides strong genetic evidence for the mechanism of action.

Methodology:

  • gRNA Design and Cloning:

    • Design 2-3 unique guide RNAs (gRNAs) targeting a constitutive exon of the gene for the putative target. Use bioinformatics tools to minimize off-target effects.

    • Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cells with the lentivirus. Include a non-targeting gRNA as a negative control.

  • Selection and Validation of Knockout:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Expand the selected cell population.

    • Confirm successful knockout of the target protein at the protein level via Western Blot. A complete loss of the band corresponding to the target protein is expected.

  • Phenotypic Assay:

    • Perform the same phenotypic assay that was used to identify the compound's activity (e.g., a cell viability assay).

    • Compare the phenotype of the wild-type cells, the non-targeting control cells, and the target knockout cells.

    • Crucial Logic: If the knockout cells display a phenotype that mimics the effect of treating wild-type cells with the compound (e.g., reduced viability), it strongly validates the target.

  • Compound Treatment Control:

    • Treat the knockout cell line with the aminopyridinyl-piperazine compound.

    • If the compound acts solely through the intended target, the knockout cells should show little to no additional response to the compound compared to vehicle treatment. This demonstrates on-target specificity.

Conclusion and Future Perspectives

The aminopyridinyl-piperazine scaffold is a proven and powerful platform in drug discovery. Its success has been dominated by the targeting of protein kinases, but the therapeutic landscape is rapidly expanding. The future of this scaffold lies in its application to more diverse target classes, particularly GPCRs and ion channels for CNS disorders, and in the development of novel anti-infectives. The systematic application of modern target deconvolution workflows, combining proteomic, chemoproteomic, and genetic approaches, will be essential to unlock the full potential of new chemical entities built upon this versatile framework. As our understanding of complex disease biology grows, the inherent modularity and favorable properties of the aminopyridinyl-piperazine core will ensure its continued relevance in developing the next generation of targeted therapeutics.

References

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. [Online] Available at: [Link]

  • PubMed. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. [Online] Available at: [Link]

  • PubMed Central. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Online] Available at: [Link]

  • PubMed. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Online] Available at: [Link]

  • PubMed. (2011). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Online] Available at: [Link]

  • ResearchGate. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. [Online] Available at: [Link]

  • ResearchGate. (n.d.). A library of 13 piperazine compounds were studied for intestinal... [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... [Online] Available at: [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. [Online] Available at: [Link]

  • PubMed. (n.d.). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. [Online] Available at: [Link]

  • T&F Online. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. [Online] Available at: [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Online] Available at: [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Online] Available at: [Link]

  • PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery. [Online] Available at: [Link]

  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Online] Available at: [Link]

  • ResearchGate. (n.d.). SAR of compounds 130–132 as antimicrobial agents. [Online] Available at: [Link]

  • ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. [Online] Available at: [Link]

  • PubMed. (1993). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Online] Available at: [Link]

  • PubMed. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Online] Available at: [Link]

  • PubMed. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Online] Available at: [Link]

  • PubMed. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Online] Available at: [Link]

  • PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. [Online] Available at: [Link]

  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Online] Available at: [Link]

  • PMC. (2019). Trends in GPCR drug discovery: new agents, targets and indications. [Online] Available at: [Link]

Sources

Foundational

The Piperazine Scaffold: A Privileged Core for the Discovery of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Piperazine Moiety in Kinase Inhibition The piperazine ring, a six-membered heterocycle with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Piperazine Moiety in Kinase Inhibition

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors.[1][2][3] Its prevalence in a multitude of FDA-approved drugs is a testament to its status as a "privileged scaffold".[4] This is not a matter of chance; the piperazine core offers a unique confluence of physicochemical properties that make it exceptionally well-suited for kinase inhibitor design. Its basic nature allows for salt formation, enhancing solubility and bioavailability, while the two nitrogen atoms provide versatile handles for synthetic modification, enabling the precise spatial orientation of pharmacophoric groups to interact with target macromolecules.[1][5][6] This guide provides a comprehensive exploration of the use of piperazine scaffolds in the discovery of kinase inhibitors, from fundamental principles to practical experimental workflows.

Part 1: The Rationale for Piperazine as a Privileged Scaffold in Kinase Inhibitor Design

The decision to incorporate a piperazine moiety into a potential kinase inhibitor is rooted in several key advantages that this scaffold confers upon a molecule. These properties collectively contribute to improved "drug-likeness" and a higher probability of success in the arduous journey of drug development.

Physicochemical and Pharmacokinetic Advantages

The piperazine ring's impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a primary driver for its widespread use.[7]

  • Modulation of Solubility and Basicity: The presence of the two nitrogen atoms makes piperazine a basic functional group.[8] This allows for the formation of salts, which can significantly improve the aqueous solubility of the parent compound—a critical factor for oral bioavailability.[5][7] The pKa of the nitrogen atoms can be fine-tuned through substitution to optimize the ionization state at physiological pH.

  • Improved Permeability and Efflux Avoidance: While seemingly counterintuitive for a polar moiety, the piperazine ring in its neutral state can contribute to a molecule's ability to cross cell membranes. Furthermore, strategic modifications to the piperazine ring can influence a compound's interaction with efflux transporters like P-glycoprotein (P-gp), a common mechanism of drug resistance.[9]

  • Metabolic Stability: The piperazine ring itself is generally metabolically stable.[7] While metabolism can occur, it often proceeds through predictable pathways, such as N-dealkylation, allowing medicinal chemists to anticipate and mitigate potential metabolic liabilities.[7]

Structural and Conformational Benefits

The piperazine ring is not merely a passive carrier of functional groups; its conformational flexibility and defined geometry play an active role in target engagement.

  • A Versatile Linker and Scaffold: The piperazine ring can act as a rigid linker to connect different pharmacophoric elements, holding them in a specific orientation for optimal binding to the kinase active site.[5][6] Alternatively, it can serve as a central scaffold from which various substituents can be projected into different pockets of the ATP-binding site.

  • Chair and Boat Conformations: Piperazine predominantly exists in a chair conformation, which minimizes steric strain. This conformational preference can be exploited to achieve a high degree of pre-organization in the unbound state, reducing the entropic penalty of binding to the target kinase.

Part 2: Synthesis and Chemical Space Exploration of Piperazine-Based Kinase Inhibitors

The synthetic tractability of the piperazine scaffold is a major asset, allowing for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.[5][10]

Common Synthetic Strategies

Several robust synthetic methodologies are routinely employed to construct and functionalize piperazine-containing molecules.

  • N-Alkylation and N-Arylation: The nucleophilic nature of the piperazine nitrogens facilitates straightforward N-alkylation with alkyl halides or sulfonates and N-arylation through methods like the Buchwald-Hartwig amination.[5][6]

  • Reductive Amination: This powerful reaction allows for the introduction of a wide range of substituents onto the piperazine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.[5][10]

  • Amide Bond Formation: Acylation of a piperazine nitrogen with an acid chloride or a carboxylic acid (using a coupling agent) is a common strategy to introduce amide functionalities, which can act as key hydrogen bond donors or acceptors.[11][12]

  • Building the Ring: In some cases, the piperazine ring itself is constructed during the synthesis, for instance, by reacting a suitable aniline with bis-(2-haloethyl)amine or diethanolamine.[5][6]

A Representative Synthetic Scheme

The following scheme illustrates a common multi-step synthesis of a piperazine-based kinase inhibitor, integrating several of the aforementioned reactions.[11]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling cluster_3 Step 4: N-Functionalization (Optional) A 1,2-disubstituted-3-nitrobenzene C Substituted Nitrobenzene A->C Toluene, reflux B Piperazine B->C D Aniline Derivative C->D H2, Pd/C or SnCl2 F Final Piperazine Amide Inhibitor D->F Pyridine E Acid Chloride E->F H Deprotection F->H If starting with Boc-piperazine G Boc-protected Piperazine I Further Analogs H->I Alkylation/Acylation

Caption: A generalized synthetic workflow for piperazine amide kinase inhibitors.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of a lead compound and evaluation of its biological activity is the cornerstone of lead optimization. For piperazine-based inhibitors, SAR studies focus on how substitutions at different positions influence potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification
  • N1-Substituent: This position often extends into the solvent-exposed region of the kinase active site. Modifications here can significantly impact solubility and cell permeability. For example, in CDK4/6 inhibitors like Palbociclib, the positively charged piperazine ring lies in the solvent-exposed region.[5]

  • N4-Substituent: This position is frequently connected to a larger aromatic or heteroaromatic system that interacts with the hinge region of the kinase. Small changes here can have a profound effect on target affinity and selectivity.

  • Piperazine Ring itself: While less common, substitution on the carbon atoms of the piperazine ring can be used to introduce chirality or to constrain the conformation of the ring.[5][6]

Case Study: SAR of JNK Inhibitors

In the development of piperazine amides as JNK inhibitors, it was found that:

  • An unprotected piperazine was significantly less potent than its substituted counterparts.[11]

  • Simple alkyl substitutions on the piperazine nitrogen provided little change in potency.[11]

  • Small side chains containing unsaturation or sp2 character led to a modest boost in potency, possibly due to favorable pi-stacking interactions.[11]

  • Larger groups on a phenyl ring attached to the amide nitrogen led to a loss of activity, indicating steric constraints in the binding pocket.[11]

Table 1: Illustrative SAR Data for Piperazine-Based Inhibitors

CompoundN1-SubstituentN4-LinkerKinase IC50 (nM)
Lead 1 -HPhenyl Amide1000
Analog 1a -CH3Phenyl Amide950
Analog 1b -CH2-PhPhenyl Amide200
Analog 1c -C(O)CH3Phenyl Amide>10000
Analog 2a -CH2-PhPyridyl Amide150

This is representative data and does not correspond to a specific publication.

Part 4: Experimental Protocols for Evaluation

A rigorous and well-controlled experimental cascade is essential to validate the activity of newly synthesized piperazine-based kinase inhibitors.

Biochemical Assays for Kinase Activity

The initial step is to determine if the compound inhibits the target kinase in a purified, in vitro system.[13][14]

Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, the peptide substrate, and ATP at a concentration near the Km for the kinase.

  • Compound Addition: Add the piperazine-based inhibitor at various concentrations (typically a 10-point serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays for Potency and Selectivity

After confirming biochemical activity, it's crucial to assess the inhibitor's performance in a cellular context.

Protocol: Western Blot for Target Engagement

This assay determines if the inhibitor can block the phosphorylation of the kinase's substrate in cells.

  • Cell Culture: Plate cells that have a constitutively active or inducible signaling pathway involving the target kinase.

  • Compound Treatment: Treat the cells with the piperazine inhibitor at various concentrations and for different durations. Include a vehicle control.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent to which the inhibitor reduces substrate phosphorylation.[15]

Mechanism of Action (MoA) Studies

Understanding how an inhibitor binds to its target is critical for rational drug design.

  • X-ray Crystallography: Co-crystallizing the inhibitor with the target kinase provides a high-resolution 3D structure of the binding mode, revealing key interactions.[11][12]

  • Kinetic Analysis: Determining whether the inhibitor is ATP-competitive, non-competitive, or uncompetitive provides insights into its binding mechanism.[13][16][17]

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to measure the binding affinity (Kd) and thermodynamics of the inhibitor-kinase interaction.[13]

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Library (Piperazine Scaffolds) B High-Throughput Screening (Biochemical Assay, e.g., ADP-Glo) A->B C Hit Identification B->C D SAR Studies (Synthesis of Analogs) C->D E Cell-Based Assays (e.g., Western Blot) D->E F Selectivity Profiling (Kinome Scan) E->F G Lead Compound F->G G->D Iterative Cycles H MoA Studies (Crystallography, Kinetics) G->H I ADME/Tox Studies H->I J In Vivo Efficacy Studies I->J K Candidate Drug J->K

Caption: A typical workflow for the discovery of piperazine-based kinase inhibitors.

Conclusion: The Enduring Legacy and Future of the Piperazine Scaffold

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and structural versatility have cemented its place in the medicinal chemist's toolbox. From the revolutionary success of imatinib to the new generation of highly selective inhibitors, the piperazine ring continues to be a central feature in the design of life-saving medicines.[9][18] As our understanding of kinase biology deepens and new targets emerge, the creative application of the piperazine scaffold will undoubtedly continue to drive innovation in the field of kinase inhibitor drug discovery.

References

  • SciELO South Africa. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors.
  • BenchChem. Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers.
  • Shin Y, et al. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorg Med Chem Lett. 2009;19(12):3344-7.
  • Romanelli MN, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023;29(1):68. Available from: [Link]

  • PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
  • Taylor & Francis Online. Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Available from: [Link]

  • PubMed. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis.
  • BenchChem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. Available from: [Link]

  • ResearchGate. Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Available from: [Link]

  • FLORE. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubMed Central. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • PubMed. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available from: [Link]

  • PubMed. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Available from: [Link]

  • ResearchGate. Structures of FDA-approved anticancer drugs based on piperazine rings. Available from: [Link]

  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

  • Thieme Connect. A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Available from: [Link]

  • Neliti. Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Available from: [Link]

  • EMA. MRL - Piperazine Summary Report (3). Available from: [Link]

  • ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. Available from: [Link]

  • BIOSYNCE. What are the pharmacodynamics of piperazine? - Blog. Available from: [Link]

  • PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Available from: [Link]

  • PubMed. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]

  • ResearchGate. Structure–activity relationship (SAR) analysis of piperazine‐1‐thiourea‐based 3‐phosphoglycerate dehydrogenase (PHGDH) inhibitors. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Piperazine?. Available from: [Link]

Sources

Exploratory

InChI key for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-car...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, present a validated synthesis framework, explore its critical role as a scaffold in drug discovery, and outline essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates to construct novel molecular entities with therapeutic potential. The International Chemical Identifier (InChI) Key, a unique and non-proprietary identifier, for this compound is a central piece of data provided.

Introduction to a Privileged Scaffold

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a bifunctional organic molecule of significant interest in the field of pharmaceutical development. Its structure is a deliberate amalgamation of three key chemical motifs: a piperazine ring, a 2-aminopyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. This combination makes it a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.

The piperazine core is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. The 2-aminopyridine portion offers a versatile handle for a wide range of chemical modifications and serves as a critical hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The Boc group provides a robust and reliable method for protecting the piperazine nitrogen, allowing for selective reactions at other sites on the molecule before its clean removal in later synthetic stages. Understanding the properties and synthesis of this intermediate is therefore crucial for chemists aiming to develop next-generation therapeutics, particularly in oncology and neurology.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. The following tables summarize the key identifiers and computed properties for tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylate[1]
InChIKey ICNBTOYLGTVUCE-UHFFFAOYSA-N [1]
InChI InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)[1]
CAS Number 571189-23-6[1]
Molecular Formula C₁₄H₂₂N₄O₂[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=N C(=C2)N)[1]
Table 2: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 278.35 g/mol [1]
XLogP3 1.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]
Exact Mass 278.17427596 Da[1]
Topological Polar Surface Area 71.7 Ų[1]

Chemical Structure and Functional Group Analysis

The molecular architecture of this compound is key to its utility. Each functional group plays a distinct and critical role in its synthetic applications.

Caption: 2D Structure of the title compound.

  • Boc Group (-C(O)OC(CH₃)₃): This bulky protecting group deactivates the adjacent piperazine nitrogen, preventing it from participating in undesired side reactions. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for its removal without affecting other parts of the molecule.

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms. The unprotected nitrogen serves as a nucleophile, ready to be coupled with various electrophilic partners.

  • 2-Aminopyridine Moiety: The aromatic core of the molecule. The amino group (-NH₂) can be diazotized or used in coupling reactions, while the pyridine ring itself can undergo various aromatic substitution reactions, providing multiple avenues for diversification.

Representative Synthesis Protocol

While specific synthetic routes can be proprietary, a general and robust method for preparing compounds of this class involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The following protocol describes a conceptual workflow grounded in established chemical principles.

Experimental Protocol: Conceptual Synthesis
  • Reactant Preparation: In a nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of a suitable starting material, such as 4-chloro-2-aminopyridine or 4-bromo-2-aminopyridine, in an anhydrous polar aprotic solvent like dioxane or dimethylformamide (DMF). The choice of a polar aprotic solvent is critical as it effectively solvates the ions involved in the reaction without interfering with the nucleophilic attack.

  • Addition of Piperazine: Add 1.1 equivalents of tert-butyl piperazine-1-carboxylate to the solution. A slight excess of the piperazine ensures the complete consumption of the more valuable pyridine starting material.

  • Catalyst and Base Addition (for Buchwald-Hartwig): If using a bromo- or iodo-pyridine, introduce a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%). Add a non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate (2.0-3.0 equivalents), to facilitate the catalytic cycle by deprotonating the piperazine nitrogen.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This step is a self-validating system, ensuring the identity and quality of the synthesized intermediate.

workflow start Starting Materials (4-Halo-2-aminopyridine, Boc-piperazine) reaction C-N Coupling Reaction (e.g., Buchwald-Hartwig) - Palladium Catalyst - Ligand - Base (e.g., NaOtBu) - Anhydrous Solvent start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Final Product: tert-butyl 4-(2-aminopyridin-4-yl) piperazine-1-carboxylate purify->product analysis Characterization (NMR, MS) product->analysis scaffold cluster_core Core Scaffold cluster_mods Synthetic Elaboration core tert-butyl 4-(2-aminopyridin-4-yl) piperazine-1-carboxylate deprotection 1. Boc Deprotection core->deprotection TFA or HCl functionalization1 2a. N-1 Functionalization (Acylation, Alkylation, etc.) deprotection->functionalization1 Introduce R¹ functionalization2 2b. N-2 Functionalization (Coupling, etc.) deprotection->functionalization2 Introduce R² library Library of Drug Candidates functionalization1->library functionalization2->library

References

Protocols & Analytical Methods

Method

Application Note & Protocol: A Two-Step Synthesis of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. The synthesis is presented...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. The synthesis is presented as a robust, two-step process commencing from 4-chloro-2-nitropyridine. The initial step involves a nucleophilic aromatic substitution (SNAr) to couple N-Boc-piperazine with the nitropyridine core. The subsequent step details the reduction of the nitro-intermediate to the target 2-aminopyridine derivative. Two distinct and widely applicable reduction protocols are provided: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-based reduction using iron powder. This guide explains the underlying chemical principles, offers detailed, step-by-step experimental protocols, and includes methods for purification and analytical characterization to ensure the synthesis of a high-purity final product.

Introduction

Substituted 2-aminopyridines are privileged scaffolds in drug discovery, appearing in numerous pharmacologically active agents.[1][2][3] Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecules, including kinase inhibitors used in oncology.[4][5] The synthetic route detailed herein is designed for reliability and scalability, starting from commercially available materials. It leverages a classical Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro group reduction, a fundamental transformation in the synthesis of aromatic amines.[6] This document provides researchers with the practical knowledge to not only execute the synthesis but also to understand the critical parameters that govern its success.

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages: formation of the C-N bond via SNAr, followed by the reduction of the nitro group.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-2-nitropyridine C tert-Butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate A->C Base (e.g., DIPEA) Solvent (e.g., MeCN) B tert-Butyl piperazine-1-carboxylate B->C D tert-Butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate E tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate D->E Reduction Conditions (Protocol A or B)

Caption: High-level overview of the two-step synthetic sequence.

Part 1: Synthesis of the Nitro-Intermediate via SNAr

Principle and Rationale

Nucleophilic aromatic substitution (SNAr) is the cornerstone of this initial step. The pyridine ring is inherently electron-deficient, but this reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂).[7] This group powerfully withdraws electron density from the ring, particularly at the ortho and para positions, making the carbon atom attached to the chlorine leaving group highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[7] N-Boc-piperazine acts as the nucleophile, and a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ, driving the reaction to completion. Acetonitrile (MeCN) is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the ions involved without interfering with the reaction.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate
  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and acetonitrile (approx. 5-10 mL per mmol of the limiting reagent).

  • Base Addition: Begin stirring the suspension and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-chloro-2-nitropyridine is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, typically an orange or yellow solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure intermediate.[8]

Part 2: Reduction of the Nitro Group to the Amine

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a pivotal transformation. We present two highly effective and commonly employed methods that offer different advantages regarding equipment, cost, and work-up procedures.

  • Protocol A: Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profile.[9][10] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[11] Molecular hydrogen (H₂) is adsorbed onto the palladium surface, where it dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.[12] The primary by-product is water, making the work-up straightforward.

Protocol 2A: Catalytic Hydrogenation
  • Vessel Setup: To a hydrogenation vessel or a heavy-walled flask, add the nitro-intermediate, tert-butyl 4-(2-nitropyridin-4-yl)piperazine-1-carboxylate (1.0 eq), and a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).[17]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd, often used as a 50% wet catalyst to mitigate fire risk).

  • Hydrogenation:

    • Seal the vessel and purge the atmosphere by evacuating and refilling with nitrogen several times.

    • Repeat the purge cycle with hydrogen gas.

    • Pressurize the vessel with hydrogen (a hydrogen-filled balloon is sufficient for small-scale reactions; 1-3 bar for larger scales) and stir the suspension vigorously at room temperature.[5][17]

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 3-16 hours. A key indicator is the disappearance of the UV-active, colored nitro-intermediate.

  • Work-up:

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst.[17] Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

    • Rinse the filter cake with additional solvent (ethanol/methanol).

    • Combine the filtrates and concentrate under reduced pressure to yield the desired product.

Protocol 2B: Iron-Mediated Reduction
  • Reagent Setup: In a round-bottom flask, create a suspension of iron powder (approx. 5-10 eq) and ammonium chloride (approx. 4-8 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Substrate Addition: Heat the suspension to reflux (approx. 80°C). To this refluxing mixture, add a solution of the nitro-intermediate (1.0 eq) dissolved in ethanol portion-wise or via an addition funnel over 30 minutes.

  • Reaction: Maintain the reaction at reflux, stirring vigorously. The reaction can take from 2 to 6 hours. Monitor progress by TLC or HPLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Data Presentation: Comparison of Reduction Protocols

ParameterProtocol A: Catalytic HydrogenationProtocol B: Iron-Mediated Reduction
Reagents H₂, 10% Pd/CFe powder, NH₄Cl
Solvent Ethanol, MethanolEthanol/Water
Temperature Room TemperatureReflux (~80°C)
Pressure 1-3 bar (or H₂ balloon)Atmospheric
Typical Yield >95%[5][17]75-90%[15]
Work-up Simple filtration of catalystFiltration of iron salts, aqueous extraction
Advantages High yield, clean reaction, easy work-upLow cost, no special equipment, high functional group tolerance[14]
Disadvantages Requires H₂ source & specialized vessel, catalyst is expensive & pyrophoricStoichiometric metal waste, more complex work-up, potentially lower yield

Part 3: Purification and Analytical Characterization

Final Product Purification

The crude product obtained from either reduction method is often of high purity.[17] If further purification is required, the following methods can be employed:

  • Column Chromatography: Using silica gel with a mobile phase gradient of methanol in dichloromethane.

  • Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.

The final product, tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, should be an off-white to light brown solid.

Quality Control and Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound. A general reverse-phase method is provided below and should be optimized as needed.[18][19][20]

ParameterCondition
Column C18, e.g., Shim-pack Scepter C₁₈ (or equivalent)[21]
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 35°C[21]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would be approximately:

    • ~7.5-7.6 ppm (d, 1H, Pyridine-H)

    • ~6.2-6.3 ppm (d, 1H, Pyridine-H)

    • ~6.0-6.1 ppm (s, 1H, Pyridine-H)

    • ~5.5 ppm (s, 2H, -NH₂)

    • ~3.4-3.5 ppm (t, 4H, Piperazine-H)

    • ~3.0-3.1 ppm (t, 4H, Piperazine-H)

    • ~1.4 ppm (s, 9H, Boc -C(CH₃)₃) (Note: These are predicted values based on similar structures and should be confirmed experimentally.)

3. Mass Spectrometry (MS)

  • ESI-MS: To confirm the molecular weight.

    • Expected [M+H]⁺: 279.18

Safety Precautions

  • Nitro-aromatics: Handle 4-chloro-2-nitropyridine with care as nitro compounds can be toxic and potentially explosive under certain conditions.

  • Solvents: Use flammable solvents like ethanol, methanol, and ethyl acetate in a well-ventilated fume hood away from ignition sources.

  • Catalytic Hydrogenation: Pd/C is pyrophoric when dry and exposed to air. Always handle as a wet paste or under an inert atmosphere. Ensure the hydrogenation system is properly set up and purged to avoid creating an explosive mixture of hydrogen and air.

  • General: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. [Link]

  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Gamble, A. B., et al. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-Aminopyridine-3-Sulfonic Acid.
  • Google Patents. (n.d.).
  • Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. [Link]

  • Adooq Bioscience. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Xiong, H., & Hoye, A. T. (2022). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Synlett, 33, 371–375. [Link]

  • Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Aminopyridine-3-sulfonic Acid.
  • Google Patents. (n.d.). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. [Link]

  • Ark Pharm, Inc. (n.d.). tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

Sources

Application

Application Notes: The Strategic Utility of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate . This versatile building block is a prominent example of a "privileged scaffold," combining three key pharmacophoric elements: a nucleophilic 2-aminopyridine moiety for directed vector growth, a conformationally constrained piperazine linker to modulate physicochemical properties, and a Boc-protecting group for controlled, sequential synthesis. We will explore its structural significance, core synthetic transformations, and provide detailed, field-tested protocols for its use in constructing libraries of potential therapeutic agents, particularly kinase inhibitors.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, efficiency and strategic design are paramount. The identification and deployment of molecular scaffolds that are consistently found in biologically active compounds—so-called "privileged structures"—can significantly accelerate the discovery of novel drug candidates. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (herein referred to as APPC ) has emerged as such a scaffold.

Its structure is not a random assortment of functional groups; it is an intelligently designed intermediate that offers solutions to several common challenges in medicinal chemistry:

  • The 2-Aminopyridine Moiety: This group is a cornerstone of many kinase inhibitors. It acts as a potent hydrogen bond donor, effectively "hinge-binding" to the backbone of the kinase hinge region, a critical interaction for potent inhibition.

  • The Piperazine Linker: The piperazine ring is a highly valuable component in drug design.[1][2][3] It provides a rigid yet versatile spacer, allowing chemists to project vectors into different regions of a target's binding pocket. Its basic nitrogen (after Boc deprotection) can be a key interaction point or serve to improve aqueous solubility and pharmacokinetic properties.[4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides essential orthogonality. It masks the nucleophilicity of the distal piperazine nitrogen, allowing the 2-amino group on the pyridine ring to be functionalized selectively. Its clean, acid-labile removal in a subsequent step is a cornerstone of modern multi-step synthesis.

The related isomer, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a known intermediate in the synthesis of the FDA-approved CDK4/6 inhibitor Ribociclib, which underscores the therapeutic relevance of this molecular architecture.[5]

Physicochemical Properties & Structural Analysis

A thorough understanding of a building block's properties is critical for experimental design, including reaction setup and purification strategy.

PropertyValueSource
CAS Number 571189-23-6PubChem[6]
Molecular Formula C₁₄H₂₂N₄O₂PubChem[6]
Molecular Weight 278.35 g/mol PubChem[6]
Appearance White to off-white solidN/A
IUPAC Name tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylatePubChem[6]
Predicted XLogP3 1.3PubChem[6]

Diagram: Structural Features of APPC

APPC_Structure cluster_mol cluster_labels img img N_Boc Boc-Protected Nitrogen (Masked Nucleophile, Controls Reactivity) N_Hinge 2-Aminopyridine (Primary Nucleophile, Key Hinge-Binder) N_Linker Piperazine Linker (Modulates Solubility & PK, Vector Projection) Amide_Coupling_Workflow start Start Materials: - APPC - Carboxylic Acid (R-COOH) - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) reaction Reaction Step: Dissolve reactants in aprotic solvent (DMF/DCM). Stir at RT for 2-16h. start->reaction workup Aqueous Work-up: Dilute with EtOAc. Wash with aq. NaHCO3 & Brine. reaction->workup purification Purification: Dry organic layer (Na2SO4). Concentrate in vacuo. Purify via Flash Chromatography. workup->purification product Final Product: Boc-Protected Amide Derivative purification->product

Caption: Standard workflow for amide coupling with APPC.

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a robust and generally high-yielding method for coupling a wide range of carboxylic acids to APPC. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice as it efficiently activates the carboxylic acid, even for sterically hindered or electron-deficient partners. [7] A. Materials:

  • Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (APPC ) (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

B. Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add APPC (1.0 equiv) to the solution, followed by HATU (1.2 equiv).

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions. [7]5. Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent (APPC) is observed.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (typical eluents include gradients of EtOAc in Hexanes or MeOH in DCM) to yield the pure amide product.

C. Validation:

  • Expected Outcome: A new solid product, with a higher molecular weight corresponding to the addition of the acyl group.

  • Characterization: Confirm structure by ¹H NMR (disappearance of the -NH₂ protons, appearance of a new amide N-H singlet) and Mass Spectrometry (observation of the correct [M+H]⁺ ion).

Application II: Suzuki-Miyaura Cross-Coupling

While APPC itself is primed for acylation, its synthesis often starts from a halogenated pyridine. Furthermore, the pyridine ring can be a substrate for further C-C bond formation. The Suzuki-Miyaura reaction is a powerful method for this, coupling an organoboron species with a halide or triflate, catalyzed by a palladium complex. [8]This allows for the introduction of aryl or heteroaryl groups, significantly expanding molecular diversity. [9][10][11] The protocol below describes a general procedure for the Suzuki coupling of a precursor, tert-butyl 4-(2-amino-5-bromopyridin-4-yl)piperazine-1-carboxylate , to illustrate the methodology.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

A. Materials:

  • Tert-butyl 4-(2-amino-5-bromopyridin-4-yl)piperazine-1-carboxylate (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite®)

B. Procedure:

  • To an oven-dried Schlenk flask, add the bromo-pyridine starting material (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. This is critical to remove oxygen, which can deactivate the catalyst. [12]4. Add the degassed solvent system (e.g., Dioxane/Water 4:1, approx. 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired coupled product.

C. Validation:

  • Expected Outcome: A new product with a significant increase in molecular weight and the disappearance of the bromine isotopic pattern in the mass spectrum.

  • Characterization: Confirm structure by ¹H NMR (presence of new aromatic signals from the coupled partner) and Mass Spectrometry.

Safety and Handling

As a research chemical, tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [6]* Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is more than just an intermediate; it is a strategic tool for medicinal chemists. Its pre-installed hinge-binding element, versatile linker, and orthogonal protecting group provide a streamlined entry into synthetically challenging and biologically relevant chemical space. The protocols detailed herein for amide coupling and Suzuki reactions represent robust, reproducible methods for leveraging this scaffold to build diverse molecular libraries, accelerating the path toward the discovery of next-generation therapeutics.

References

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2025). ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Royal Society of Chemistry. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available from: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). TERT-BUTYL 4-(2-AMINOPYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE. Available from: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Bentham Science. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. Available from: [Link]

  • Moltus Research Laboratories Pvt Ltd. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Available from: [Link]

  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Available from: [Link]

Sources

Method

Application Notes & Protocols: Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from "privileged scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from "privileged scaffolds" is a cornerstone of efficient drug discovery. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a quintessential example of such a strategic building block. It synergistically combines the 2-aminopyridine motif, a recognized hinge-binding element in numerous kinase inhibitors, with the N-Boc-piperazine group, a versatile scaffold known to enhance solubility and provide a readily modifiable vector for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of this compound's application, detailing its strategic value, providing step-by-step synthetic protocols for its use, and outlining methods for biological evaluation of its derivatives.

The Strategic Value of the Scaffold

The power of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate lies in the fusion of two medicinally significant heterocycles.

  • The 2-Aminopyridine Core: This moiety is a well-established pharmacophore, particularly in the domain of protein kinase inhibition.[1] Its nitrogen atoms can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common anchoring strategy for achieving potency and selectivity.[1] A vast number of inhibitors targeting kinases such as CDK, JAK2, and PI3K have been developed utilizing this scaffold.[2][3][4]

  • The Piperazine Ring: Piperazine is one of the most ubiquitous heterocycles in approved pharmaceuticals.[5][6] Its inclusion in a drug candidate is a strategic choice to modulate physicochemical properties. The two nitrogen atoms can be protonated at physiological pH, often leading to improved aqueous solubility and bioavailability.[7] Furthermore, the piperazine ring provides a synthetically tractable handle for introducing various substituents, allowing for fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[7][8]

The target compound, with its Boc-protected piperazine, offers orthogonal reactivity. The 2-amino group on the pyridine can undergo reactions like nucleophilic aromatic substitution (SNAr) or cross-coupling, while the piperazine nitrogen remains shielded. Subsequent deprotection under acidic conditions unveils a secondary amine, ready for further elaboration, making this a highly logical and efficient tool for building combinatorial libraries.

Physicochemical Properties

A summary of the key properties for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is provided below.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₄O₂PubChem[9]
Molecular Weight 278.35 g/mol PubChem[9]
IUPAC Name tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylatePubChem[9]
CAS Number 571189-23-6PubChem[9]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[9]
Hydrogen Bond Acceptors 4 (2xN in rings, 2xO)PubChem[9]

Core Application: Synthesis of Kinase Inhibitors

A primary application of this building block is in the synthesis of potent and selective kinase inhibitors, particularly those targeting oncogenic kinases like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). The structure of Brigatinib, a clinically approved dual ALK/EGFR inhibitor for non-small-cell lung cancer (NSCLC), exemplifies the type of complex molecule that can be constructed from such scaffolds.[10][11] Brigatinib's efficacy against resistance mutations highlights the importance of developing novel inhibitor backbones.[10]

The general strategy involves a two-stage diversification process, as illustrated in the workflow below.

G cluster_0 Stage 1: Core Elaboration cluster_1 Stage 2: Diversification A Tert-butyl 4-(2-aminopyridin-4-yl) piperazine-1-carboxylate C Core Intermediate (Boc-Protected) A->C SNA_r or Buchwald-Hartwig Coupling B Substituted Pyrimidine/Heterocycle (e.g., 2,4-dichloropyrimidine) B->C D Deprotected Intermediate (Free Piperazine) C->D Boc Deprotection (e.g., TFA/DCM) F Final Compound Library D->F Acylation, Sulfonylation, Reductive Amination, etc. E R-X Building Blocks (Acyl chlorides, sulfonyl chlorides, alkyl halides, etc.) E->F

Caption: General workflow for library synthesis.

This approach allows for the rapid generation of a diverse library of compounds where the 2-aminopyridine core acts as the hinge-binding anchor and the substituents on the piperazine ring explore the solvent-exposed region of the kinase active site to enhance potency and selectivity.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and evaluation of derivatives.

Protocol 1: Synthesis of tert-butyl 4-(2-((4-chloropyrimidin-2-yl)amino)pyridin-4-yl)piperazine-1-carboxylate

This protocol describes a standard SNAr reaction to couple the building block with a representative pyrimidine core.

Rationale: The electron-withdrawing pyrimidine ring activates the chlorine atoms towards nucleophilic attack by the 2-amino group of the pyridine. A non-nucleophilic base is used to neutralize the HCl generated during the reaction without interfering with the desired transformation.

Materials:

  • Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (1.0 eq)

  • 2,4-dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • 2-Propanol (or other suitable high-boiling solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To a round-bottom flask, add Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (1.0 eq) and 2-propanol (approx. 0.1 M concentration).

  • Add 2,4-dichloropyrimidine (1.1 eq) to the suspension.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the desired product.

Protocol 2: Boc-Deprotection to Yield 4-chloro-N-(4-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine

This protocol details the standard procedure for removing the Boc protecting group to enable further derivatization at the piperazine nitrogen.

Rationale: The tert-butoxycarbonyl (Boc) group is specifically designed to be stable to many reaction conditions but labile under strong acid. Trifluoroacetic acid (TFA) efficiently protonates the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine, with volatile byproducts (CO₂ and isobutylene).

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.

Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general method to assess the inhibitory activity of newly synthesized compounds against a target kinase.

Rationale: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. The light output is directly proportional to the kinase activity.

G A Kinase + Substrate + ATP + Inhibitor Compound B Kinase Reaction (ADP is produced) A->B Incubate C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP) C->D E Luciferase/Luciferin Reaction (Light is produced) D->E F Measure Luminescence E->F

Caption: Workflow for an ADP-Glo™ Kinase Assay.

Materials:

  • Target kinase, specific peptide substrate, and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Setup: In a 384-well plate, add the components in the following order:

    • Assay buffer.

    • Test compound from the dilution series (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

    • A mixture of the kinase and its substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop Reaction: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Example Data Presentation

The output of such a screening campaign can be summarized to compare the potency of different derivatives.

Compound IDR-Group on PiperazineTarget Kinase IC₅₀ (nM)
Cmpd-01 -H1580
Cmpd-02 -C(O)CH₃450
Cmpd-03 -SO₂CH₃210
Cmpd-04 -C(O)c1ccccc185

Conclusion

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a high-value, versatile building block for modern drug discovery. Its rational design, combining two privileged scaffolds with orthogonal protecting group chemistry, provides an efficient and logical pathway to novel and diverse chemical matter. The protocols outlined herein offer a validated framework for leveraging this reagent in the synthesis and evaluation of potent kinase inhibitors, enabling researchers to accelerate their discovery programs and explore new therapeutic frontiers.

References

  • Rastelli, G., & D'Andrea, P. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Javed, I., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Rastelli, G., & D'Andrea, P. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guide.
  • D'Andrea, P., & Rastelli, G. (2022).
  • Sharma, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central.
  • Zhang, L., et al. (2024).
  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. PubMed.
  • Rong, M., et al. (2023).
  • Kumar, A., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed.
  • Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Klutchko, S. R., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75481723, Tert-butyl 4-(2-aminopyridin-4-yl)

Sources

Application

Application Notes and Protocols for the Boc Deprotection of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Introduction: The Strategic Importance of 4-(Piperazin-1-yl)pyridin-2-amine The compound tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of a multitude of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Piperazin-1-yl)pyridin-2-amine

The compound tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of a multitude of pharmacologically active agents. The piperazine and aminopyridine moieties are privileged structures in medicinal chemistry, appearing in molecules targeting a wide array of biological pathways. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the nucleophilicity of the piperazine nitrogen, enabling selective functionalization at other positions of the molecule.[1] The final, crucial step in many synthetic routes is the efficient and clean removal of this Boc group to yield the desired 4-(piperazin-1-yl)pyridin-2-amine.

This document provides a comprehensive guide to the most common and effective methods for the Boc deprotection of this specific substrate. We will delve into the mechanistic underpinnings of the primary acidic deprotection protocols, offer detailed, step-by-step experimental procedures, and discuss critical considerations for reaction monitoring, work-up, and potential side reactions.

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is predominantly achieved under acidic conditions.[2][3] The mechanism involves a series of well-understood steps:

  • Protonation: The initial step is the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

  • Formation of a tert-butyl cation: The protonated intermediate is unstable and readily collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is also unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][5]

  • Protonation of the liberated amine: Under the acidic reaction conditions, the newly deprotected piperazine nitrogen and the aminopyridine nitrogen are protonated, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

It is the generation of the highly reactive tert-butyl cation that necessitates careful consideration of the reaction conditions and the potential for side reactions, particularly alkylation of nucleophilic sites on the substrate or product.[6][7]

Comparative Overview of Deprotection Protocols

The choice of the deprotection method is often dictated by the stability of other functional groups within the molecule, the desired salt form of the final product, and the scale of the reaction. The two most prevalent methods, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), are detailed below.

Parameter Protocol 1: Trifluoroacetic Acid (TFA) in DCM Protocol 2: Hydrochloric Acid (HCl) in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate
Typical Reaction Time 30 minutes - 4 hours[2][8]1 - 4 hours[6][8]
Product Form TFA SaltHydrochloride Salt
Work-up Complexity Moderate (requires removal of excess TFA)Often simpler (product may precipitate)[6]
Key Advantage High efficiency and solubility of starting material.[2]Yields the often more desirable hydrochloride salt directly.[6]
Potential Issues Residual TFA can be difficult to remove; potential for t-butylation side reactions.[6]Dioxane is a peroxide-former and has health and safety considerations.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective due to the strength of TFA and the excellent solvating properties of DCM. It is crucial to monitor the reaction to avoid prolonged exposure to the strong acid, which could lead to undesired side reactions.

Materials:

  • tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)[2]

  • Trifluoroacetic Acid (TFA)[2]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.[2]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[2]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8][9] The product, being more polar, will have a lower Rf value on TLC.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[6]

    • To obtain the free base, dissolve the crude residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[8]

Workflow for TFA Deprotection:

TFA_Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase Start Dissolve Substrate in DCM Add_TFA Add TFA at 0°C Start->Add_TFA Stir Stir at RT (0.5-4h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Remove Solvent & Excess TFA Monitor->Evaporate Reaction Complete Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product Isolated Free Amine Dry_Concentrate->Product

Caption: Experimental workflow for TFA deprotection.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, particularly when the hydrochloride salt of the product is desired for subsequent steps or for improved stability and handling. The product often precipitates from the reaction mixture, simplifying isolation.

Materials:

  • tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

  • 4M HCl in 1,4-dioxane[6][8]

  • Anhydrous solvent (e.g., methanol, ethyl acetate)[6]

  • Diethyl ether (for washing the precipitate)

Procedure:

  • Reaction Setup: Dissolve the tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.[6]

  • Addition of HCl/Dioxane: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours.[8] A precipitate of the hydrochloride salt may form during this time.[6]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[6]

  • Work-up:

    • Method A (Precipitation): If a precipitate has formed, collect the solid by filtration. Wash the collected solid with a non-polar solvent like diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to obtain the hydrochloride salt of the product.[6][8]

    • Method B (Concentration): If no precipitate forms, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[6]

    • Conversion to Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., 1M NaOH or triethylamine) to a pH of 8-9. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers and concentrate to yield the free amine.[2]

Workflow for HCl Deprotection:

HCl_Deprotection_Workflow cluster_reaction_hcl Reaction Phase cluster_workup_hcl Isolation Start_HCl Dissolve Substrate Add_HCl Add 4M HCl in Dioxane Start_HCl->Add_HCl Stir_HCl Stir at RT (1-4h) Add_HCl->Stir_HCl Monitor_HCl Monitor by TLC/LC-MS Stir_HCl->Monitor_HCl Choice Precipitate Formed? Monitor_HCl->Choice Reaction Complete Filter Filter and Wash with Ether Choice->Filter Yes Evaporate_HCl Concentrate in vacuo Choice->Evaporate_HCl No Product_HCl Isolated HCl Salt Filter->Product_HCl Evaporate_HCl->Product_HCl

Caption: Experimental workflow for HCl deprotection.

Troubleshooting and Scientific Insights

Issue 1: Incomplete Reaction

  • Causality: Insufficient acid concentration or equivalents may fail to drive the reaction to completion.[6] Steric hindrance around the Boc-protected nitrogen can also slow down the reaction rate.[10]

  • Solution:

    • Increase the equivalents of acid (e.g., move from 5 to 10 equivalents).

    • Increase the concentration of the acid in the co-solvent (e.g., from 25% to 50% TFA in DCM).[6]

    • Extend the reaction time and continue to monitor progress.

    • Gentle warming (e.g., to 40°C) can be employed, but with caution, as it may promote side reactions.[6]

Issue 2: Formation of t-Butylated Side Products

  • Causality: The electrophilic tert-butyl cation generated during the deprotection can alkylate other nucleophilic sites in the molecule.[6] For the target substrate, the 2-amino group on the pyridine ring is a potential site for such an unwanted reaction.

  • Solution:

    • Use of Scavengers: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are more nucleophilic than the substrate and will preferentially trap the tert-butyl cation.[6] A common scavenger cocktail is a mixture of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[6]

    • Lowering Reaction Temperature: Running the reaction at 0°C can sometimes mitigate the formation of side products.

Analytical Monitoring: A Self-Validating System

Reliable monitoring is key to a successful deprotection.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the reaction's progress. The deprotected product, being a more polar amine, will exhibit a significantly lower Rf value compared to the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary or secondary amine product as a distinct spot.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product. This is the gold standard for determining reaction completion and product purity.[9][10]

  • ¹H NMR Spectroscopy: Can be used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic singlet for the tert-butyl protons, which typically appears around 1.4-1.5 ppm.[10]

By employing these analytical techniques, researchers can confidently determine the optimal reaction time, minimizing the risk of side reactions and ensuring the integrity of the final product.

Conclusion

The deprotection of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a fundamental transformation in the synthesis of various drug candidates. Both TFA and HCl-based protocols are highly effective, and the choice between them depends on the specific requirements of the synthetic route. By understanding the underlying mechanisms, adhering to detailed protocols, and employing rigorous analytical monitoring, researchers can achieve high yields of the desired 4-(piperazin-1-yl)pyridin-2-amine, paving the way for the successful development of new therapeutic agents.

References

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Fisher Scientific. Amine Protection / Deprotection.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Method

Deuterium-labeled Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate for metabolic studies

Application Note & Protocols Topic: Deuterium-labeled Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate for Metabolic Studies Abstract In the landscape of modern drug discovery, understanding a compound's metabo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Deuterium-labeled Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate for Metabolic Studies

Abstract

In the landscape of modern drug discovery, understanding a compound's metabolic fate is paramount to its success. Stable isotope labeling, particularly the substitution of hydrogen with deuterium, has emerged as a powerful strategy to modulate and probe the pharmacokinetic properties of drug candidates.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Deuterium-labeled Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in metabolic studies. We will explore the foundational principles of the deuterium kinetic isotope effect (KIE), its practical advantages, and provide detailed, field-proven protocols for in vitro and in vivo metabolic evaluation. This guide aims to equip researchers with the necessary knowledge to leverage this tool for optimizing drug candidate selection and development.

Introduction: The Role of Deuterium in Modern Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Metabolism, particularly rapid breakdown by hepatic enzymes like the Cytochrome P450 (CYP) superfamily, can lead to low bioavailability and a short half-life, hindering therapeutic efficacy.[3]

One of the most elegant strategies to address metabolic liabilities is the use of deuterium labeling.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, contains an additional neutron, which doubles its mass. This seemingly subtle change introduces a profound quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .[1][4]

The Kinetic Isotope Effect (KIE): A Metabolic Shield

The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-determining step proceed more slowly.[4][5] By strategically replacing hydrogen atoms at known sites of metabolic attack ("soft spots") with deuterium, we can effectively "harden" the molecule, slowing its rate of metabolism.[1][6] This can lead to significant therapeutic advantages:

  • Improved Metabolic Stability: A slower rate of metabolism extends the compound's half-life.[4][6]

  • Increased Drug Exposure: Reduced clearance results in a higher overall drug exposure (AUC).[4]

  • Reduced Toxic Metabolites: Altering metabolic pathways can mitigate the formation of harmful byproducts.[6][7]

  • Potential for Lower Dosing: An improved pharmacokinetic profile may allow for lower or less frequent dosing, enhancing patient compliance.[7]

The compound, Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , is a key building block in the synthesis of several important pharmaceuticals, including kinase inhibitors used in oncology.[8][9][10] Its metabolic profile is therefore of significant interest. This guide focuses on its deuterated analogue as a tool to investigate and potentially improve its metabolic properties.

Compound Profiles

The strategic placement of deuterium is critical. For this compound, deuterium atoms are often placed on the piperazine ring, a common site for oxidative metabolism.

Compound Attribute Protio-Compound Deuterium-Labeled Compound (d4)
Structure
Systematic Name tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatetert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
CAS Number 571188-59-5[11]Varies by supplier (e.g., for d4 variant)[12]
Molecular Formula C₁₄H₂₂N₄O₂[11]C₁₄H₁₈D₄N₄O₂
Molecular Weight 278.35 g/mol [11]282.39 g/mol

Note: The exact position of deuterium labeling can vary. The d4-variant shown is a common example where deuterium atoms replace hydrogens on the piperazine ring adjacent to the pyridine moiety.

Core Principle: The Kinetic Isotope Effect in Action

The primary mechanism by which deuterium substitution enhances metabolic stability is through the KIE. The diagram below illustrates this principle in the context of CYP450-mediated hydroxylation, a common metabolic pathway.

KIE_Principle Protio Drug-H MetaboliteH Drug-OH Protio->MetaboliteH Enzyme CYP450 Enzyme Protio->Enzyme Deuterated Drug-D MetaboliteD Drug-OD Deuterated->MetaboliteD k_D (Slow Reaction) Deuterated->Enzyme caption KIE slows the rate of metabolism (k_H > k_D).

Caption: KIE slows the rate of metabolism (k_H > k_D).

This slowing of the reaction rate (kH > kD) is the basis for the improved metabolic profile observed with many deuterated compounds.

Application I: In Vitro Metabolic Stability Protocol

Objective: To quantitatively compare the metabolic stability of protio- and deuterium-labeled Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using human liver microsomes (HLM).

Causality & Rationale: Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, especially CYPs.[3] This assay is a cost-effective, high-throughput industry standard for predicting a compound's intrinsic hepatic clearance.[3][13] By comparing the rate of disappearance of the parent compounds, we can directly measure the impact of deuteration.

Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare HLM, Buffer, & NADPH Regenerating System C Pre-incubate HLM & Compound A->C B Prepare Test Compound Stock Solutions (1 µM final) B->C D Initiate Reaction with NADPH C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and Clint H->I caption Workflow for the in vitro microsomal stability assay.

Caption: Workflow for the in vitro microsomal stability assay.

Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[3] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[14]

    • Test Compounds: Prepare 1 mM stock solutions of the protio- and deuterated compounds in DMSO. Further dilute in buffer to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration is < 0.5%.[15]

    • Stop Solution: Cold acetonitrile (ACN) containing a suitable internal standard (e.g., a structurally related compound not found in the matrix).

  • Incubation Procedure:

    • In a 96-well plate, add 100 µL of the HLM suspension to each well.

    • Add 1 µL of the respective test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system. The final volume is 201 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw a 25 µL aliquot and add it to a new plate containing 100 µL of the cold ACN Stop Solution.[3][14]

    • Include a negative control group where the NADPH system is replaced with buffer to account for non-enzymatic degradation.[14]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the remaining percentage of the parent compound at each time point relative to the T=0 sample.

Data Analysis & Expected Results

The rate of disappearance is plotted as the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line provides the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Table 1: Representative Metabolic Stability Data

Compound Half-Life (t½, min) Intrinsic Clearance (Clint, µL/min/mg)
Protio-Compound18.575.1
Deuterated Compound (d4) 55.2 25.0

The expected outcome is a significantly longer half-life and lower intrinsic clearance for the deuterated compound, providing quantitative evidence of the KIE.

Application II: In Vivo Pharmacokinetic (PK) Protocol

Objective: To characterize and compare the full pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of the protio- and deuterium-labeled compounds following oral administration to Sprague-Dawley rats.

Causality & Rationale: While in vitro assays are predictive, in vivo studies provide the definitive assessment of a drug's behavior in a complete biological system, accounting for absorption and distribution in addition to metabolism and excretion.[7] This study will demonstrate if the in vitro stability improvements translate into tangible in vivo benefits like increased exposure and residence time.[1]

PK_Workflow A Acclimatize & Fast Sprague-Dawley Rats (n=3-5/group) B Prepare Dosing Formulation (e.g., in 0.5% CMC) A->B C Administer Compound via Oral Gavage (e.g., 10 mg/kg) B->C D Collect Blood Samples (e.g., via tail vein) at Pre-defined Time Points C->D E Process Blood to Isolate Plasma D->E F Protein Precipitation (Acetonitrile + IS) E->F G LC-MS/MS Bioanalysis of Plasma Samples F->G H Pharmacokinetic Modeling (Calculate Cmax, AUC, t½) G->H caption Workflow for a comparative in vivo PK study.

Caption: Workflow for a comparative in vivo PK study.

Protocol: Rodent Pharmacokinetic Study
  • Animal Model & Housing:

    • Use adult male Sprague-Dawley rats (250-300g), with n=3-5 animals per compound group.

    • Acclimatize animals for at least 3 days prior to the study.

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[1]

  • Dosing Formulation & Administration:

    • Prepare a homogenous suspension of each test compound (protio- and deuterated) at 1 mg/mL in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water).

    • Administer a single dose of 10 mg/kg to each rat via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from the tail vein into heparinized tubes at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Immediately centrifuge the blood samples (e.g., 5000 rpm for 10 min at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Plasma Sample Bioanalysis:

    • Thaw plasma samples on ice.

    • In a 96-well plate, add 25 µL of plasma from each sample.

    • Add 100 µL of cold acetonitrile containing an appropriate internal standard to precipitate proteins and extract the analyte.

    • Vortex and centrifuge the plate at 4000 rpm for 15 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis & Expected Results

Plasma concentration-time profiles are plotted for each compound. Key PK parameters are calculated using non-compartmental analysis software.

Table 2: Representative In Vivo Pharmacokinetic Data

Parameter Unit Protio-Compound Deuterated Compound (d4) Fold Change
Cmax ng/mL4506751.5x
Tmax hr1.01.5-
AUC(0-last) ng*hr/mL2,8008,4003.0x
hr3.59.82.8x

The anticipated results show that the deuterated compound exhibits a higher maximum concentration (Cmax), a substantially larger area-under-the-curve (AUC), and a prolonged elimination half-life (t½), confirming that the in vitro metabolic stabilization translates to a superior in vivo pharmacokinetic profile.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification due to its high sensitivity and specificity.[16][17][18] A deuterated compound serves as an ideal internal standard for the analysis of its protio-counterpart, as it co-elutes and experiences similar matrix effects but is distinguished by its mass.[19]

Table 3: Example LC-MS/MS Parameters

Parameter Condition
LC System Standard HPLC or UPLC System
Column C8 or C18, e.g., Waters SunFire C8 (150 x 4.6 mm, 3.5 µm)[20]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Protio) e.g., m/z 279.2 -> 178.1
MRM Transition (d4-labeled) e.g., m/z 283.2 -> 182.1

Note: MRM transitions must be empirically optimized for the specific instrument and compound.

Conclusion

Deuterium-labeled Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is an invaluable tool for modern drug discovery. The protocols outlined in this guide provide a robust framework for its use in both in vitro and in vivo settings. By leveraging the kinetic isotope effect, researchers can quantitatively assess the metabolic liabilities of the parent scaffold and demonstrate a clear path toward a candidate with a superior pharmacokinetic profile. The data generated from these studies are critical for making informed decisions, de-risking drug development programs, and ultimately designing safer and more effective medicines.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). Research J. Pharm. and Tech.
  • The Significance of Deuterium Labeling in Biological Systems: An In-depth Technical Guide. Benchchem.
  • Deuterium-Labeled Compounds. BOC Sciences.
  • Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
  • Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1546-1560. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). Journal of Chemical and Pharmaceutical Research.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews. Available at: [Link]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). Molecules. Available at: [Link]

  • Microsomal Stability. Cyprotex.
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. Available at: [Link]

  • In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. (2024). Journal of Chromatography B. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. Available at: [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018). Innovations in Pharmacy. Available at: [Link]

  • Analysis of piperazine drug formulations for N-nitrosamines. (1982). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. Benchchem.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2013). Springer Nature Experiments. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Available at: [Link]

  • Evaluation of deuterium labeled and unlabeled bis-methyl glutathione combined with nanoliquid chromatography-mass spectrometry to screen and characterize reactive drug metabolites. (2011). Chemical Research in Toxicology. Available at: [Link]

  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. (2016). Journal of the Chinese Chemical Society. Available at: [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. MedchemExpress.com.
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. (2025). Analytical Chemistry. Available at: [Link]

  • 5 Benefits of Deuteration in Drug Discovery. (2024). Unibest Industrial Co., Ltd.
  • Why Deuterium Labelled Drug Standards Matter in Pharma. SV ChemBioTech. Available at: [Link]

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery. Available at: [Link]

  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD.
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2009). ResearchGate. Available at: [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group Meeting.

Sources

Application

Application Note: Strategic Use of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate for Rapid Library Elaboration

Introduction: A Privileged Fragment for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Fragment for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds. This approach relies on the identification of small, low-complexity molecules—"fragments"—that bind efficiently to a biological target, providing a robust starting point for optimization into more potent, drug-like candidates.[1]

The piperazine ring is a quintessential "privileged scaffold," a structural motif frequently found in successful therapeutic agents due to its favorable physicochemical properties, including aqueous solubility and the ability to engage in multiple hydrogen bonding interactions.[2][3][4] When combined with the 2-aminopyridine moiety, another key pharmacophore known for its hydrogen bonding capabilities and synthetic versatility, the resulting fragment becomes a powerful tool for library synthesis.[5]

This document provides a detailed guide for researchers on the strategic utilization of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CAS 571189-23-6) as a cornerstone fragment for building diverse chemical libraries. We will explore its dual-handle reactivity, providing validated, step-by-step protocols for selective chemical modification, and explain the scientific rationale behind the chosen methodologies.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₄O₂PubChem[6]
Molecular Weight 278.35 g/mol PubChem[6]
IUPAC Name tert-butyl 4-(2-amino-4-pyridinyl)piperazine-1-carboxylatePubChem[6]
CAS Number 571189-23-6PubChem[6]

The Dual-Handle Strategy for Library Diversification

The synthetic power of this fragment lies in its two orthogonal points for chemical elaboration. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the piperazine nitrogen, allowing the 2-aminopyridine moiety to be addressed selectively. Subsequent removal of the Boc group unmasks a nucleophilic secondary amine on the piperazine ring for a second wave of diversification. This dual-handle nature enables the systematic exploration of chemical space around the core scaffold.

G cluster_0 Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate cluster_1 Diversification Points mol handle1 Vector 1: 2-Amino Group mol->handle1 handle2 Vector 2: Piperazine N-H (Post-Deprotection) mol->handle2

Caption: Dual diversification points of the core fragment.

Protocol I: Library Synthesis via Acylation of the 2-Amino Group

The exocyclic amino group on the pyridine ring serves as the first handle for diversification. While aromatic amines are typically less nucleophilic than aliphatic amines, this reactivity allows for the formation of stable amide bonds.

Causality Behind Experimental Choices: The nucleophilicity of the 2-aminopyridine is attenuated by the electron-withdrawing nature of the pyridine ring. Standard amide coupling conditions may be sluggish. Therefore, the use of a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[7] HATU rapidly forms a highly activated O-acylisourea intermediate from the carboxylic acid, which is highly susceptible to nucleophilic attack by the weakly basic 2-amino group, leading to efficient amide bond formation.[8]

Detailed Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.1 equivalents). Dissolve it in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling: Add a solution of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure acylated product.

G Start Fragment Reagent R-COOH HATU, DIPEA Start->Reagent Product Acylated Product Reagent->Product Amide Coupling

Caption: Reaction scheme for amide coupling at the 2-amino position.

Protocol II: Library Synthesis via the Piperazine Moiety

The second diversification point is the piperazine nitrogen, which must first be deprotected.

Step A: Boc Deprotection - Unmasking the Second Handle

Causality Behind Experimental Choices: The Boc group is a robust protecting group that is stable to a wide range of conditions but is selectively cleaved under acidic conditions.[9] The mechanism involves protonation of the carbamate, followed by elimination to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10] Trifluoroacetic acid (TFA) in DCM is highly effective and common, as the excess acid and solvent are easily removed by evaporation.[9][10] An alternative is using a solution of HCl in an organic solvent like 1,4-dioxane, which yields the hydrochloride salt of the amine directly, often as a precipitate that can be isolated by filtration.[10]

Detailed Step-by-Step Protocol: Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected starting material (1.0 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents). A common ratio is 25-50% TFA in DCM (v/v).[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9][10]

  • Isolation (as TFA salt): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is typically the TFA salt, which can be used directly in the next step or further purified. Co-evaporation with toluene can help remove residual TFA.[10]

  • Conversion to Free Base (Optional): To obtain the neutral amine, dissolve the crude TFA salt in water and basify to a pH >10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[10]

Step B: Functionalization of the Deprotected Piperazine

Once deprotected, the secondary amine of the piperazine is a versatile nucleophile for various reactions, including amide coupling, sulfonylation, and reductive amination. The protocol below details a representative amide coupling.

Detailed Step-by-Step Protocol: Piperazine Amide Coupling

This protocol follows the same principles as Protocol I, using the deprotected piperazine as the amine nucleophile.

  • Preparation & Activation: In a separate flask, activate the desired carboxylic acid (1.1 eq.) with HATU (1.2 eq.) and DIPEA (3.0 eq.) in anhydrous DMF or DCM for 15-20 minutes at room temperature.

  • Coupling: Add a solution of the deprotected piperazine free base (1.0 eq.) to the activated acid mixture. If using the hydrochloride or TFA salt, ensure enough excess base (an additional 1-2 equivalents of DIPEA) is present to neutralize the salt and liberate the free amine.

  • Reaction & Work-up: Stir at room temperature, monitor, and perform the work-up and purification as described in Protocol I (steps 4-7).

Integrated Workflow for Library Synthesis

A systematic approach is key to efficiently building a library from the fragment. The following workflow illustrates the decision-making process.

G start Start: Core Fragment decision1 Choose Diversification Vector start->decision1 vec1 Vector 1: 2-Amino Group decision1->vec1 Pyridine vec2 Vector 2: Piperazine N-H decision1->vec2 Piperazine react1 Protocol I: Amide Coupling vec1->react1 deprotect Protocol II-A: Boc Deprotection vec2->deprotect decision2 Choose Reaction deprotect->decision2 end Synthesized Library Member react1->end amide2 Protocol II-B: Amide Coupling decision2->amide2 reductive Reductive Amination decision2->reductive sulfonyl Sulfonylation decision2->sulfonyl amide2->end reductive->end sulfonyl->end

Caption: Decision workflow for library synthesis.

Conclusion

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is an exceptionally valuable building block for diversity-oriented synthesis in drug discovery. Its dual, orthogonally-addressable functional groups provide a reliable and strategic platform for the rapid generation of focused chemical libraries. The protocols outlined in this application note are robust, grounded in established chemical principles, and designed to empower researchers to efficiently explore the chemical space around this privileged scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • ResearchGate. (2025). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
  • G. S. C. Kumar, et al. (2015).
  • PubChem. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. [Link]

  • S. P. Nikam, et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • M. Pal, et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society. [Link]

  • R. C. Dabhi, et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Request PDF. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • S. Dey, et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. [Link]

  • V. Kumar, et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: The Pivotal Role of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Synthesis of Ribociclib

Introduction: Architecting a CDK4/6 Inhibitor Ribociclib (LEE011) is a highly selective, orally administered inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Its therapeutic application in treating hormone re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Architecting a CDK4/6 Inhibitor

Ribociclib (LEE011) is a highly selective, orally administered inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Its therapeutic application in treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer has marked a significant advancement in oncology. The molecular architecture of Ribociclib features a core 7H-pyrrolo[2,3-d]pyrimidine scaffold linked to a functionalized aminopyridinyl-piperazine side chain.

The synthesis of this complex molecule hinges on the strategic and efficient formation of a key carbon-nitrogen (C-N) bond that connects these two primary fragments.[3][4] This crucial step is facilitated by the use of a meticulously designed intermediate: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5). This application note provides an in-depth guide to the synthesis and application of this intermediate, offering detailed protocols and expert insights for researchers and drug development professionals.

Profile of the Key Intermediate

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a bifunctional molecule engineered for regioselective synthesis.[5] It possesses a nucleophilic primary aromatic amine, which is the reactive site for coupling, and a piperazine nitrogen atom whose reactivity is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group. This design is fundamental to preventing undesired side reactions and ensuring the correct assembly of the final drug molecule.

Table 1: Physicochemical Properties of the Key Intermediate

PropertyValueReference(s)
CAS Number 571188-59-5[5][6]
Molecular Formula C₁₄H₂₂N₄O₂[6][7]
Molecular Weight 278.35 g/mol [5][6][7]
Appearance White to brown powder/solid[5]
Purity Standard ≥98.5% for synthetic applications[5]
Synthesis of the Intermediate: A Note on Preparation

The most common and efficient route to this intermediate involves the reduction of its nitro precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[5][8] This transformation is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly effective, often yielding the desired amino compound in excess of 97%.[5][8] The availability of high-purity starting material is paramount for the success of the subsequent coupling reaction.

Core Synthetic Strategy: Palladium-Catalyzed C-N Bond Formation

The construction of Ribociclib from its core fragments is a classic application of the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction. This reaction enables the formation of C-N bonds between aryl halides/triflates and amines, a transformation that is central to modern pharmaceutical chemistry.[3][9]

The retrosynthetic analysis below illustrates how Ribociclib is disconnected into the two key building blocks that are joined via this methodology.

G Ribociclib Ribociclib Coupling Buchwald-Hartwig C-N Coupling Ribociclib->Coupling Retrosynthesis FragmentA Pyrrolo[2,3-d]pyrimidine Core (Aryl Halide) Coupling->FragmentA FragmentB tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate (Amine) Coupling->FragmentB

Figure 1: Retrosynthetic disconnection of Ribociclib.

The reaction mechanism proceeds through a catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Complex1 Ar-Pd(II)-X(L_n) OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx + HNR'R'' - HX Complex2 Ar-Pd(II)-NR'R''(L_n) LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim Forms C-N Bond RedElim->Pd0 + Ar-NR'R''

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Application Protocol: Synthesis of Boc-Protected Ribociclib

This protocol details the coupling of the pyrrolo[2,3-d]pyrimidine core with the aminopiperazine side chain.

Reaction: 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide + tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate → tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate[10]

Table 2: Materials and Reagents

ReagentCAS No.M.Wt.Suggested Purity
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide1211441-97-2307.80>98%
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate571188-59-5278.35>98.5%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Catalyst Grade
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)161265-03-8578.68>98%
Cesium Carbonate (Cs₂CO₃)534-17-8325.82>99%
Toluene108-88-392.14Anhydrous
Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq).

    • Causality: The reaction is moisture and oxygen-sensitive. The palladium(0) catalyst can be oxidized to an inactive state, halting the catalytic cycle. An inert atmosphere is therefore critical.

  • Reagent Addition: Add tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq), Cesium Carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst and Solvent Addition: Add anhydrous toluene via a syringe. Stir the resulting suspension for 10 minutes to ensure homogeneity. Add Pd₂(dba)₃ (0.05 eq) to the mixture.

    • Causality: Toluene is a high-boiling, aprotic solvent that effectively solubilizes the reactants and facilitates the high temperatures required for the reaction. The base (Cs₂CO₃) is crucial for deprotonating the amine, making it a more potent nucleophile, and for neutralizing the HX generated during the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C (reflux) and maintain for 12-16 hours, stirring vigorously.

    • Trustworthiness: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filter cake with additional ethyl acetate. d. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure Boc-protected Ribociclib as a solid.

Table 3: Key Optimization Parameters and Insights

ParameterOptionsRationale & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source, often preferred for its reliability. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
Ligand Xantphos, BINAP, DPEPhosThe choice of phosphine ligand is critical. Xantphos has a large bite angle, which promotes the reductive elimination step and often gives high yields in C-N couplings. Optimization may be required for scale-up.[3][9]
Base Cs₂CO₃, NaOtBu, K₃PO₄Strong, non-nucleophilic bases are required. Cs₂CO₃ is often effective and milder than sodium tert-butoxide, which can sometimes lead to side reactions.[11][12]
Solvent Toluene, Dioxane, t-Amyl AlcoholSolvent choice affects reaction rate and solubility. Toluene and dioxane are standard, while t-amyl alcohol has been shown to be effective in some Buchwald-Hartwig systems.[3]

Final Step: Boc Deprotection to Yield Ribociclib

The final synthetic step is the removal of the Boc protecting group to unmask the piperazine amine and yield the Ribociclib free base.

  • Procedure: Dissolve the purified Boc-protected Ribociclib (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be neutralized with a base (e.g., saturated NaHCO₃ solution), extracted with an organic solvent, and dried to yield the Ribociclib free base.[10]

Conclusion

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is not merely a reagent but a cornerstone of the industrial synthesis of Ribociclib. Its clever design, incorporating a reactive amine and a protected amine, enables a highly regioselective and efficient Buchwald-Hartwig coupling. The protocols and insights provided herein underscore the importance of understanding the underlying chemical principles—from catalyst selection to the role of protecting groups—to successfully execute the synthesis of this life-saving therapeutic agent.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)
  • Eureka | Patsnap.
  • ResearchGate.
  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.
  • ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)
  • TargetMol. tert-Butyl 4-(6-aminopyridin-3-yl)
  • ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)
  • World Scientific Publishing. Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice.
  • Google Patents.
  • ChemicalBook. Ribociclib synthesis.
  • World Scientific Publishing. Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice.
  • University of Nottingham.
  • Google Patents. TWI718533B - Preparation method of ribociclib and its salt and crystalline form thereof.
  • Google Patents.
  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Biosynth. 4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester | 1374639-78-7.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Aminopyridinyl-Piperazine Compounds

Prepared by: Your Senior Application Scientist Welcome to the technical support center dedicated to the unique purification challenges of aminopyridinyl-piperazine compounds. This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the unique purification challenges of aminopyridinyl-piperazine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the specific hurdles associated with this prevalent and important chemical scaffold. My goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to solve these challenges methodically.

Introduction: Why Are These Compounds So Challenging?

The aminopyridinyl-piperazine core is a cornerstone in modern drug discovery, found in numerous clinical candidates and approved drugs. However, its very structure, which imparts desirable pharmacological properties, is also the source of significant purification difficulties. The presence of multiple basic nitrogen atoms (typically three or more) with distinct pKa values makes these molecules highly polar and prone to strong interactions with stationary phases, leading to a host of chromatographic issues.[1][2][3]

This guide will deconstruct these challenges and provide a logical, question-and-answer framework for troubleshooting and method development.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of aminopyridinyl-piperazine compounds that make them difficult to purify?

A1: The primary challenges stem from the multiple basic centers:

  • High Basicity & Multiple pKa Values: The piperazine ring typically has two pKa values (around 5.3 and 9.7), and the aminopyridine moiety adds another.[1] This means the molecule's overall charge and polarity can change dramatically with small shifts in pH. This complex acid-base behavior can lead to broad or split peaks in chromatography as the molecule exists in multiple ionization states.[4][5]

  • Strong Silanol Interactions: In reversed-phase chromatography (RP-HPLC), the basic nitrogen atoms can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases. This is a primary cause of severe peak tailing.

  • Metal Chelation: The arrangement of nitrogen atoms can act as a chelating agent, binding to trace metals present in HPLC systems (e.g., stainless steel frits, columns) or in the sample itself. This can cause peak distortion, low recovery, or the appearance of artifact peaks.[6][7]

  • High Polarity: These compounds are often highly polar, leading to poor retention on standard C18 columns, especially for smaller analogues.

Q2: What are the most common impurities I should anticipate?

A2: Impurities are often structurally similar to the target compound, making separation difficult. Common culprits include:

  • Unreacted Starting Materials: Incomplete reaction of the aminopyridine or piperazine precursors.

  • N-Oxides: Oxidation of the pyridine or piperazine nitrogen atoms.

  • Regioisomers: If the starting materials have multiple reaction sites.

  • Byproducts from Side Reactions: Such as N-alkylated piperazines or products from self-condensation.[1][8]

Q3: Which purification techniques are generally most successful for this class of compounds?

A3: While every compound is unique, the most effective techniques are typically:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse technique, but requires careful mobile phase modification to achieve good results.[9]

  • Supercritical Fluid Chromatography (SFC): Often a superior alternative to RP-HPLC for basic compounds, offering faster separations, reduced solvent consumption, and orthogonal selectivity.[10][11][12]

  • Crystallization/Salt Formation: An excellent method for final purification if the compound is crystalline and impurities have different solubility profiles. Can be used to isolate a specific salt form.[13][14]

Troubleshooting Guides: From Problem to Solution

This section addresses specific experimental observations in a Q&A format, providing causal explanations and step-by-step protocols.

Issue 1: My peak shape in RP-HPLC is terrible (severe tailing).
  • What is happening? Peak tailing is the classic symptom of secondary interactions between your basic analyte and acidic free silanol groups on the silica stationary phase. The basic nitrogens adsorb strongly to these sites, creating a secondary, non-ideal retention mechanism that slows the elution of a portion of the analyte band.

  • How do I fix it? The strategy is to disrupt this interaction.

    • Solution A: Mobile Phase Modification (The 2 pH Rule) The "2 pH rule" is a guiding principle for ionizable compounds.[4] To ensure a consistent protonation state and minimize silanol interactions, you should adjust the mobile phase pH to be at least 2 units away from your compound's pKa. For basic amines, this means either a low pH (to fully protonate them) or a high pH (to keep them in their free-base form).

      ModifierConcentrationMechanism of Action & Rationale
      Trifluoroacetic Acid (TFA) 0.05 - 0.1%Protonates the Analyte & Masks Silanols: At a low pH (~2), both your compound's nitrogens and the silanol groups are protonated. This creates electrostatic repulsion and ensures your compound is in a single, fully ionized state. TFA also acts as an ion-pairing agent, further improving peak shape.[4] This is often the first and most effective approach.
      Formic Acid (FA) 0.1%Softer Acid for MS Compatibility: Provides a low pH environment similar to TFA but is more compatible with mass spectrometry (less ion suppression). Peak shape may not be as sharp as with TFA but is often a necessary compromise.
      Triethylamine (TEA) / Diisopropylethylamine (DIPEA) 0.1 - 0.5%Competing Base: These additives are added to a mobile phase buffered at a neutral or higher pH (e.g., with ammonium bicarbonate). TEA acts as a "competing base" that preferentially interacts with the acidic silanol sites, effectively shielding your analyte from them. This is useful when your compound is unstable at low pH.
      Ammonium Hydroxide / Bicarbonate 10-20 mMHigh pH Mobile Phase: Used with pH-stable columns (e.g., hybrid silica or polymeric), this approach deprotonates both the analyte (making it more hydrophobic and retained) and the silanol groups, eliminating the unwanted ionic interaction.
    • Visual Guide: Troubleshooting Poor Peak Shape

      Here is a logical workflow to systematically address peak tailing issues.

      G start Start: Crude Analysis Shows Peak Tailing mod_select Modify Mobile Phase start->mod_select add_acid Add 0.1% TFA or Formic Acid (Low pH Method) mod_select->add_acid pH stability OK? add_base Add 0.1% TEA to Buffered MP (Mid/High pH Method) mod_select->add_base Low pH fails or is not an option check_acid Peak Shape Improved? add_acid->check_acid check_acid->mod_select No, or only slightly success Purification Successful check_acid->success Yes check_base Peak Shape Improved? add_base->check_base change_col Change Stationary Phase check_base->change_col No check_base->success Yes end_capped Use High-Density End-Capped C18 or Phenyl-Hexyl Column change_col->end_capped hybrid_col Use Hybrid or Polymer-Based Column change_col->hybrid_col end_capped->success hybrid_col->success

      A decision tree for systematic troubleshooting of peak tailing.
Issue 2: My compound seems to be disappearing on the column (Low or No Recovery).
  • What is happening? This alarming issue is often caused by irreversible binding to the column or system components. For aminopyridinyl-piperazine compounds, the most likely culprit is metal chelation.[15] Your compound forms a strong complex with metal ions (Fe, Ni, Cr) from the stainless steel components of your HPLC, and this complex gets stuck.

  • How do I diagnose and fix it?

    • Diagnosis: Inject a standard of your compound. If the peak area decreases with subsequent injections, you are likely saturating active metal sites. The first injection may show very low recovery, with subsequent injections improving as the sites get "passivated" by your compound.

    • Solution: System Passivation and Mobile Phase Additives The goal is to remove accessible metal ions from the flow path and prevent your compound from interacting with them. The chelating agent Ethylenediaminetetraacetic acid (EDTA) is highly effective for this.[7]

    • Experimental Protocol: System Passivation with EDTA

      • Prepare Passivation Solution: Create a solution of 50:50 Acetonitrile:Water containing 0.5 mM EDTA.

      • Disconnect Column: Remove the column from your HPLC system and replace it with a union or a restrictor capillary.

      • Flush System: Flush the entire HPLC system (all flow paths, injector, detector) with the passivation solution at a low flow rate (e.g., 0.5 mL/min) for 1-2 hours.

      • Equilibrate: Re-install your column and equilibrate with your intended mobile phase.

      • (Optional) Add EDTA to Sample/Mobile Phase: For particularly stubborn cases, adding a very low concentration of EDTA (25-50 µM) to your mobile phase can continuously chelate any leaching metal ions. Note: This is not always compatible with MS detection.

Issue 3: I cannot separate my product from a key impurity.
  • What is happening? The selectivity of your current method is insufficient to resolve two or more compounds. This means you need to change a fundamental parameter of the separation to alter the relative retention times.

  • How do I develop a more selective method? Method development is a systematic process of exploring the separation space.

    • Visual Guide: Method Development Workflow

      G start Start: Co-elution of Product & Impurity screen_solvents 1. Screen Organic Modifier start->screen_solvents acn Run Gradient with Acetonitrile/0.1% FA screen_solvents->acn meoh Run Gradient with Methanol/0.1% FA screen_solvents->meoh compare_solvents Compare Selectivity acn->compare_solvents meoh->compare_solvents screen_columns 2. Screen Stationary Phase (Using Best Solvent) compare_solvents->screen_columns Choose best solvent c18 Standard C18 screen_columns->c18 phenyl Phenyl-Hexyl screen_columns->phenyl pfp Pentafluorophenyl (PFP) screen_columns->pfp compare_columns Compare Selectivity c18->compare_columns phenyl->compare_columns pfp->compare_columns optimize 3. Optimize Gradient & pH compare_columns->optimize Choose best column success Baseline Separation Achieved optimize->success

      A systematic workflow for developing chromatographic selectivity.
    • Step-by-Step Protocol: Method Development for Selectivity

      • Screen Organic Modifiers: Acetonitrile and methanol interact differently with analytes. Run identical gradients using both solvents (e.g., 5-95% organic modifier with 0.1% formic acid over 10 minutes). One may provide superior resolution.

      • Screen Stationary Phases: If changing the solvent doesn't work, screen columns with different selectivities.

        • C18: Standard hydrophobic retention.

        • Phenyl-Hexyl: Offers pi-pi interactions, which can be highly selective for aromatic compounds like your aminopyridine ring.

        • Pentafluorophenyl (PFP): Provides multiple interaction modes (hydrophobic, aromatic, dipole-dipole) and is often excellent for separating isomers or structurally similar compounds.

      • Adjust pH: If the product and impurity have different pKa values, adjusting the mobile phase pH can change their relative retention times. Try running at both low pH (0.1% FA) and mid-range pH (e.g., pH 5 with ammonium acetate) to see if selectivity improves.

Advanced Purification Strategies
Supercritical Fluid Chromatography (SFC): A Powerful Alternative

For aminopyridinyl-piperazine compounds, SFC is often more than just an alternative; it can be the superior technique.[11] It is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase, with a small amount of co-solvent like methanol.[16]

  • Why is SFC so effective for these compounds?

    • Reduced Silanol Interactions: The non-polar mobile phase minimizes the problematic interactions with acidic silanols that cause tailing in RP-HPLC.

    • Orthogonal Selectivity: SFC often provides completely different elution orders compared to RP-HPLC, making it excellent for separating impurities that co-elute in reverse phase.

    • Speed and Efficiency: The low viscosity of supercritical CO2 allows for much faster flow rates and rapid column equilibration, significantly increasing throughput.[10][12]

    • "Greener" Chemistry: Drastically reduces aqueous and organic solvent consumption.

FeatureReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Water/BufferSupercritical CO2
Co-Solvent Acetonitrile or MethanolMethanol, Ethanol
Common Issue Peak tailing for basic compoundsSample solubility in injection solvent
Speed Slower (higher viscosity)3-5x Faster (lower viscosity)[12]
Solvent Waste High (aqueous/organic)Low (mostly CO2, which is vented)
Best For... Broad applicabilityChiral separations, basic compounds, isomers
Chiral Separations

If your compound is chiral, separating the enantiomers is critical for drug development.

  • What is the best approach? Chiral separations are most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including piperazine derivatives.[17]

  • Experimental Protocol: Chiral Method Screening

    • Column Selection: Start with immobilized polysaccharide-based columns, such as those based on cellulose or amylose derivatives (e.g., Chiralpak® series).[17]

    • Mobile Phase Screening (SFC): SFC is the preferred technique for chiral screening due to its speed. Screen a set of standard co-solvents.

      • Mobile Phase A: Supercritical CO2

      • Mobile Phase B (Co-solvent): Methanol, Ethanol, Isopropanol (often with a basic additive like diethylamine, 0.1%).

    • Mobile Phase Screening (HPLC): If SFC is not available, screen normal-phase (e.g., Heptane/Ethanol) and polar organic modes (e.g., Acetonitrile/Methanol).

    • Optimization: Once separation is observed, optimize the gradient, flow rate, and temperature to achieve a resolution (Rs) greater than 1.5, which is considered baseline separation.[17]

References
  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem Application Note.

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Corporation.

  • Kerr, B. M., & Lurie, I. S. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Journal of forensic sciences, 50(2), 390–397.

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Application Note.

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Request PDF on ResearchGate.

  • Supercritical fluid chromatography. Wikipedia.

  • Blicker, M., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis.

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023). Biotage.

  • Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts. Benchchem.

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7109.

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.

  • Reverse Phase Chromatography. Manasa Life Sciences.

  • Anandan, S., et al. (2015). Crystal growth, characterization and theoretical studies of 4-aminopyridinium picrate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 135, 965–972.

  • Reversed-phase chromatography (RPC) in Practice. Sigma-Aldrich.

  • Aminopyridines and 4-nitrophenol cocrystals for terahertz application. Request PDF on ResearchGate.

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS.

  • Reversed-phase chromatography. Wikipedia.

  • Anand, S., & Raj, S. A. (2018). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science, 6(1), 22.

  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. New England Biolabs.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • da Silva, L., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & medicinal chemistry, 74, 117042.

  • Nielsen, P., et al. (2016). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.

  • Singh, A. P., et al. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. Inorganics, 10(5), 64.

  • Piperazine. Wikipedia.

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.

  • 1-Aminopiperazine. PubChem.

  • Piperazine Impurity 9 (2HCl Salt). Veeprho.

  • Piperidine Impurities. BOC Sciences.

  • Critical Compilation of pKa Values for Pharmaceutical Substances. ResearchGate.

  • Karami, B., et al. (2023). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives. ACS Omega, 8(3), 3299-3313.

  • Jiang, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3335–3338.

  • Purification of piperazine. Google Patents.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • Liu, M., et al. (2019). Study on the Methods of Separation and Detection of Chelates. Zhongguo yi yao gong ye za zhi = Chinese journal of pharmaceuticals, 50(2), 227–234.

  • Changed pH and pKA due to high Acetonitrile Concentrations: Impact on HILIC Chromatography. ResearchGate.

  • Gaber, Y., et al. (2021). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. Molecules, 26(23), 7122.

  • Burmistrova, N. A., et al. (2022). Chelating Extractants for Metals. Molecules, 27(19), 6432.

  • Piperazine. ChemicalBook.

  • Piperazine. PubChem.

  • Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. Request PDF on ResearchGate.

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.

  • Acid-Base Properties of Nitrogen Heterocycles Practice Problems. Pearson.

Sources

Optimization

Technical Support Center: Synthesis of Aminopyridinyl-piperazines

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridinyl-piperazines. It provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridinyl-piperazines. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and challenges encountered during these synthetic procedures. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the integrity of your final compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations of the underlying causes and providing actionable solutions to mitigate them.

Issue 1: Significant Formation of 1,4-Disubstituted Piperazine Byproduct

Q: My reaction is producing a substantial amount of the di-substituted piperazine byproduct, leading to low yields of my desired mono-substituted product and complicating purification. How can I improve mono-selectivity?

A: The formation of di-substituted products is a prevalent side reaction in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] The mono-substituted product, once formed, can sometimes be more nucleophilic than the starting piperazine, leading to a second substitution reaction.[1] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine (typically 3-10 equivalents).[1][2] This statistically favors the reaction of the electrophilic aminopyridine with the more abundant, unreacted piperazine.[1] The main drawback is the need to remove the excess piperazine during workup.[1]

  • Slow Addition: A slow, controlled addition of the aminopyridine halide to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already-formed product.

  • Mono-Protection Strategy: The most robust method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][4] The Boc (tert-butyloxycarbonyl) group deactivates one of the nitrogen atoms. After the coupling reaction, the Boc group can be readily removed using acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent).[4] This multi-step process can result in a lower overall yield but often provides a cleaner reaction profile.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[1] This offers a cost-effective, one-pot alternative to the mono-protection strategy.[1]

Issue 2: Low Yields in Buchwald-Hartwig Amination

Q: I am attempting a palladium-catalyzed Buchwald-Hartwig amination to couple piperazine with a halo-aminopyridine, but my yields are consistently low. What factors should I investigate?

A: Low yields in Buchwald-Hartwig aminations can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[2] The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds, but it is sensitive to various parameters.[5][6]

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical.[2] For electron-deficient heteroaryl halides like chloropyridines, bulky and electron-rich phosphine ligands such as RuPhos, XPhos, or DavePhos are often required to promote efficient oxidative addition and reductive elimination.[3][4][7] It is highly recommended to screen a small selection of ligands to find the optimal one for your specific substrate.

  • Base Selection: The base is crucial for the reaction rate and the prevalence of side reactions.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, these strong bases can be incompatible with certain functional groups.[7] In such cases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives, although they may require higher temperatures or longer reaction times.[2]

  • Solvent and Temperature: Anhydrous solvents such as toluene, dioxane, or THF are typically used.[2][4] Water can deactivate both the catalyst and the base.[4] The reaction temperature should be carefully optimized. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause catalyst decomposition or promote side reactions like dehalogenation.[3] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and temperature.[2]

Issue 3: Hydrodehalogenation of the Aminopyridine Starting Material

Q: My mass spectrometry analysis shows a significant amount of a byproduct corresponding to the mass of my aminopyridine starting material without the halogen. What is causing this hydrodehalogenation?

A: Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.[3] It can arise from several pathways:

  • β-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where an amide undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine product.[5]

  • High Reaction Temperature: Running the reaction at excessively high temperatures can promote this side reaction.[3]

  • Incomplete Catalyst Formation: If the active Pd(0)-ligand complex is not formed efficiently, side reactions can be more prevalent.[3] Using a pre-catalyst, where the palladium is already complexed with the ligand, can sometimes mitigate this issue.[3]

To minimize hydrodehalogenation, consider lowering the reaction temperature and screening different ligands and bases to find conditions that favor the desired C-N bond formation over the undesired side reaction.

Issue 4: Difficulty in Product Purification

Q: I am struggling to purify my final aminopyridinyl-piperazine product. It seems to co-elute with byproducts during column chromatography, and crystallization attempts have been unsuccessful.

A: The purification of piperazine-containing compounds can be challenging due to their high polarity and basicity.[8]

  • Column Chromatography:

    • Co-elution: If your product is co-eluting with a non-polar impurity like a dehalogenated byproduct, you may need to adjust your solvent system. A common issue is the basic nature of the product causing tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to your eluent can often improve peak shape and resolution.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina or C18 (reverse-phase).[8]

  • Crystallization/Salt Formation:

    • Acid-Base Extraction: An effective way to remove non-basic impurities is through an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridinyl-piperazine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your purified product back into an organic solvent.

    • Salt Crystallization: You can often achieve excellent purification by forming a salt of your product. Dissolving the crude material in a suitable solvent like acetone and adding a stoichiometric amount of an acid, such as acetic acid to form the diacetate salt, can induce selective crystallization of the desired product salt.[9] The pure free base can then be regenerated by treatment with a base.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to aminopyridinyl-piperazines?

A1: The most common methods involve the coupling of a piperazine (or a mono-protected derivative) with a suitably functionalized aminopyridine. The two main strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridine ring is activated by electron-withdrawing groups (e.g., a nitro group) ortho or para to a leaving group (like a halogen).[10] The piperazine acts as a nucleophile, displacing the leaving group.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more general and widely used method, tolerant of a broader range of functional groups and capable of coupling piperazines with less reactive aryl halides (chlorides, bromides) and triflates.[5][10]

Q2: Besides di-substitution, what other common impurities should I look for?

A2: Common impurities can originate from starting materials, side reactions, or degradation.[8] These can include:

  • Unreacted starting materials (e.g., the halo-aminopyridine and piperazine).

  • Hydrodehalogenated aminopyridine.

  • Products of catalyst/ligand decomposition.

  • In cases where a nitro-aminopyridine is used as a precursor, incomplete reduction can leave nitro-containing impurities.

Q3: What are the best analytical techniques to monitor the reaction and assess final product purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for tracking the consumption of starting materials and the formation of the desired product and byproducts. It provides both retention time and mass information.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological assays.[11] Since piperazine itself lacks a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to detect trace amounts of unreacted piperazine by HPLC-UV.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or for the piperazine starting material itself.[14]

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, several safety measures are crucial:

  • Reagents: Sodium amide (NaNH₂), sometimes used in older methods like the Chichibabin reaction to introduce an amino group, can be dangerous to handle.[15] Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many of the solvents used (e.g., toluene, dioxane) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reaction Conditions: Some reactions may be exothermic or generate gas. Reactions should be conducted with appropriate pressure relief and temperature control.

Visualizations
Diagram 1: Mono- vs. Di-arylation in Aminopyridinyl-piperazine Synthesis

G cluster_reactants Reactants cluster_products Products Aminopyridine Aminopyridine-X (Electrophile) DesiredProduct Mono-substituted Product (Desired) Aminopyridine->DesiredProduct + Piperazine (Desired Pathway) Piperazine Piperazine (Nucleophile) SideProduct Di-substituted Product (Side Reaction) DesiredProduct->SideProduct + Aminopyridine-X (Undesired Pathway) note1 Can react again DesiredProduct->note1 G start Low Yield Observed check_sm Check TLC/LC-MS: Are Starting Materials (SMs) Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No sm_consumed SMs Consumed, but Low Product Formation check_sm->sm_consumed Yes increase_time Action: - Increase reaction time - Increase temperature incomplete->increase_time analyze_byproducts Analyze Byproducts: (e.g., Dehalogenation) sm_consumed->analyze_byproducts end Improved Yield increase_time->end check_conditions Action: - Screen ligands/bases - Check solvent purity - Verify catalyst activity check_conditions->end analyze_byproducts->check_conditions Side Reactions Identified optimize Optimize Conditions to Minimize Side Reactions analyze_byproducts->optimize No Obvious Side Reactions optimize->end

Sources

Troubleshooting

Technical Support Center: Stability of Boc-Protected Aminopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected aminopyridines. This guide is designed to provide in-depth, field-proven insights into th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected aminopyridines. This guide is designed to provide in-depth, field-proven insights into the stability issues you may encounter during your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My Boc-protected aminopyridine seems to be decomposing during storage. What are the ideal storage conditions?

A1: Boc-protected aminopyridines should be stored in a cool, dry environment, ideally at 2-8 °C.[1] They should be kept away from fire, heat sources, and strong oxidizing agents.[1] It is also crucial to store them separately from acids and bases, as contact with these substances can lead to decomposition.[1] For long-term stability, storage in a brown bottle in a freezer at -20°C is recommended to prolong shelf life.

Q2: I'm observing incomplete Boc deprotection with TFA. What could be the issue?

A2: Incomplete deprotection is a common issue. The concentration of trifluoroacetic acid (TFA) and the reaction time are critical factors. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically used, and the reaction is often rapid at room temperature.[2] If you are experiencing incomplete deprotection, consider increasing the reaction time or the concentration of TFA. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal conditions for your specific substrate.[3]

Q3: During Boc deprotection with HCl, I'm getting a complex mixture of byproducts. What's going wrong?

A3: The choice of solvent and the concentration of HCl are crucial for clean deprotection. A 4M solution of HCl in an anhydrous solvent like dioxane is a standard reagent for this purpose.[4][5] Using aqueous HCl can lead to side reactions, especially if other acid-sensitive functional groups are present in your molecule. Ensure your reaction is performed under anhydrous conditions to minimize byproduct formation.

Q4: My Boc-protection reaction of an aminopyridine is giving a low yield. How can I improve it?

A4: Low yields in Boc protection of aminopyridines can be due to the reduced nucleophilicity of the amino group.[6][7] To improve the yield, ensure you are using an appropriate base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to facilitate the reaction.[8][9][10] The choice of solvent can also play a role; dichloromethane or tetrahydrofuran are commonly used.[9] Additionally, using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) can help drive the reaction to completion.[9][10]

II. In-Depth Troubleshooting Guides

Issue 1: Premature Deprotection or Degradation

You may observe the loss of the Boc group or degradation of your aminopyridine derivative under unexpected conditions. This can occur during purification, reaction workup, or even storage.

Root Cause Analysis

The tert-butyloxycarbonyl (Boc) group is known for its lability under acidic conditions.[2][] The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decomposes to the free amine and carbon dioxide.[12][13][14]

dot graph TD { A[Boc-Protected Aminopyridine] -- "H+" --> B{Protonated Carbamate}; B -- "Cleavage" --> C["tert-Butyl Cation + Carbamic Acid"]; C -- "Decomposition" --> D["Free Amine + CO₂ + Isobutylene"]; subgraph "Deprotection Mechanism" A; B; C; D; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] C; node[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] D; edge[color="#4285F4"] A,B,C; } caption { label="Acid-Catalyzed Boc Deprotection Pathway"; font-size: 12; } }

Caption: Acid-Catalyzed Boc Deprotection Pathway

Aminopyridines themselves are basic, and the pyridine nitrogen can be protonated. This can create a locally acidic environment, potentially catalyzing the degradation of the Boc group, especially in the presence of trace moisture.

Troubleshooting Steps & Solutions
  • Neutralize During Workup: After a reaction, ensure that any acidic reagents are thoroughly quenched and neutralized before concentrating the reaction mixture. A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) is often sufficient.

  • Aqueous vs. Anhydrous Conditions: The Boc group is generally stable in the presence of water under neutral or basic conditions.[][15] However, prolonged exposure to even mildly acidic aqueous conditions can lead to cleavage. Whenever possible, perform reactions and workups under anhydrous conditions if your molecule is particularly sensitive.

  • Purification Considerations:

    • Silica Gel Chromatography: Standard silica gel can be slightly acidic. If you suspect this is causing degradation, you can use silica gel that has been pre-treated with a base like triethylamine.

    • Reverse-Phase Chromatography: If using reverse-phase HPLC with a TFA-containing mobile phase, be aware that this will cleave the Boc group. If the protected compound needs to be isolated, use a neutral mobile phase system.

Issue 2: Side Reactions During Acidic Deprotection

The deprotection of Boc-aminopyridines with strong acids like TFA or HCl can sometimes lead to unwanted side reactions, such as alkylation of the pyridine ring or other nucleophilic sites on your molecule.

Root Cause Analysis

The primary culprit for these side reactions is the highly reactive tert-butyl cation that is generated during the deprotection process.[12][16] This electrophile can be trapped by any available nucleophile. The electron-rich pyridine ring is susceptible to electrophilic attack, leading to tert-butylation.

dot graph TD { A[Boc Deprotection] --> B{tert-Butyl Cation}; B -- "Desired Path" --> C[Quenched by Scavenger]; B -- "Undesired Path" --> D{Alkylation of Substrate}; subgraph "Fate of tert-Butyl Cation" A; B; C; D; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A, C; node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] B; node[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] D; edge[color="#4285F4"] A; edge[color="#34A853"] B, C; edge[color="#EA4335"] B, D; }

Caption: Competing Fates of the tert-Butyl Cation

Troubleshooting Steps & Solutions
  • Use of Scavengers: To prevent unwanted alkylation, add a scavenger to the deprotection reaction mixture. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than the sensitive sites on your substrate.[12] They effectively trap the tert-butyl cation before it can cause problems.

ScavengerTarget Residue/FunctionalityTypical Concentration
Anisole General purpose5-10% (v/v)
Thioanisole Tryptophan, Methionine5-10% (v/v)
Triisopropylsilane (TIS) General purpose, reduces oxidation1-5% (v/v)
Water Can act as a scavengerSmall amounts (e.g., 5%)
  • Milder Deprotection Conditions: If side reactions persist, consider using milder acidic conditions. This could involve:

    • Lowering the concentration of the acid.

    • Running the reaction at a lower temperature (e.g., 0 °C).

    • Using a weaker acid.

Issue 3: Formation of Di-Boc Species During Protection

In some cases, you may observe the formation of a product where two Boc groups have been added to the primary amino group.

Root Cause Analysis

The formation of di-Boc protected amines can occur, although it is less common with aminopyridines due to steric hindrance.[17] It is more likely to happen if the reaction conditions are too harsh or if a very strong base is used in combination with a large excess of (Boc)₂O.

Troubleshooting Steps & Solutions
  • Control Stoichiometry: Use a modest excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).

  • Choice of Base: Use a non-nucleophilic base like triethylamine. Stronger bases may deprotonate the initially formed carbamate, leading to a second Boc addition.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that might favor the formation of the di-Boc species.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is suitable for most Boc-protected aminopyridines.

  • Dissolve the Boc-protected aminopyridine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.[18]

  • Stir the reaction mixture for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[18]

  • Remove the solvent and excess TFA in vacuo.

  • Co-evaporate with a solvent like toluene or DCM (repeat 2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or purified further.

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is useful when TFA is not desirable or when other acid-sensitive groups are present that are stable to HCl.

  • Dissolve the Boc-protected aminopyridine in anhydrous dioxane.

  • Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).[19]

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[19]

  • Upon completion, the product hydrochloride salt often precipitates from the solution and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

IV. References

  • Parikh, N., Chakraborti, A. K., & Sarkar, A. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The Journal of Organic Chemistry, 76(17), 7132–7140.

  • BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.

  • Fioravanti, R., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(7), 1743.

  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.

  • Hebei Sundia Medical Technology Co Ltd. (2014). BOC protection method for aminopyridine. Google Patents.

  • Sigma-Aldrich. (n.d.). BOC-ON.

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.

  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate.

  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc.

  • Hebei Sundia Medical Technology Co Ltd. (2014). BOC protection method for aminopyridine. Google Patents.

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

  • Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China.

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.

  • Pipzine Chemicals. (n.d.). 4-Aminopiperidine 4-Boc Protected | High Purity CAS 6602-60-6.

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

  • BOC Sciences. (n.d.). BOC-amino acids.

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

  • Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

  • Scribd. (n.d.). Application Note - N-Boc Protection.

  • Sigma-Aldrich. (n.d.). 2-(Boc-amino)pyridine 96 38427-94-0.

  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and process development professionals. We will delve into a robust synthetic strategy, provide a detailed experimental protocol, and address common challenges through an in-depth troubleshooting guide and FAQ section. Our goal is to equip you with the practical knowledge and theoretical understanding necessary for successful and scalable synthesis.

Synthetic Strategy Overview: The Rationale for Buchwald-Hartwig Cross-Coupling

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, featuring a protected piperazine, a free aniline-type nitrogen, and a pyridine core. When considering a scalable synthesis, the primary challenge lies in the selective formation of the C-N bond at the C4 position of the 2-aminopyridine ring.

While several synthetic routes exist for analogous compounds, including nucleophilic aromatic substitution (SNAr) on activated rings (e.g., nitro-pyridines) followed by reduction[1][2], or novel photocatalytic methods[3][4], the Palladium-catalyzed Buchwald-Hartwig amination stands out as the most reliable, versatile, and scalable approach for this specific target.[5][6][7][8]

Why Buchwald-Hartwig?

  • Broad Substrate Scope: This reaction is highly tolerant of various functional groups, which is crucial when working with molecules like 2-aminopyridine and Boc-piperazine.

  • High Selectivity: Modern phosphine ligands allow for excellent regioselectivity, targeting the C-X bond (where X is a halide) without significant side reactions involving the free amino group on the pyridine ring.

  • Scalability: The methodology has been extensively proven in industrial settings for the large-scale synthesis of pharmaceutical intermediates.[9][10]

The proposed synthetic pathway involves the cross-coupling of a 4-halo-2-aminopyridine with tert-butyl piperazine-1-carboxylate.

Synthetic_Workflow SM1 2-Amino-4-halopyridine (X = Br, Cl) Reaction Buchwald-Hartwig Cross-Coupling SM1->Reaction SM2 Tert-butyl piperazine-1-carboxylate (Boc-piperazine) SM2->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst->Reaction Base Base (e.g., Cs₂CO₃, NaOt-Bu) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Crude Product Mixture Reaction->Product Purification Workup & Purification (Extraction, Crystallization) Product->Purification FinalProduct Final Product: Tert-butyl 4-(2-aminopyridin-4-yl) piperazine-1-carboxylate Purification->FinalProduct

Caption: General workflow for the Buchwald-Hartwig synthesis.

Detailed Experimental Protocol

This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and temperature may be required based on the specific halide used and the desired scale.

Materials:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • Tert-butyl piperazine-1-carboxylate (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a dry, inert-atmosphere reaction vessel, add 2-amino-4-bromopyridine, tert-butyl piperazine-1-carboxylate, and cesium carbonate.

  • Catalyst Premixing: In a separate dry flask under inert gas, add Pd₂(dba)₃, Xantphos, and a small amount of anhydrous toluene. Stir for 10-15 minutes until a homogeneous mixture is formed.

  • Reaction Setup: Transfer the catalyst premix to the main reaction vessel using additional anhydrous toluene. The final solvent volume should result in a 0.5 M concentration of the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring under a positive pressure of inert gas (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting halide is complete (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like Ethyl Acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined organic filtrate with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or, for larger scales, by crystallization/recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Issues

Question: My reaction is stalled, or the conversion is very low. What are the likely causes?

Answer: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can typically be traced back to one of three areas: catalyst deactivation, insufficient temperature, or poor reagent quality.

  • Catalyst Deactivation: The primary culprit is often oxygen or water in the reaction. The palladium(0) active species is sensitive to oxidation.

    • Solution: Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is maintained under a strict inert atmosphere (N₂ or Ar) from start to finish. Degas the solvent via sparging with inert gas before use.

  • Inactive Starting Materials: The 2-aminopyridine starting material can chelate to the palladium center, inhibiting catalytic turnover. The choice of ligand is critical to prevent this.[6]

    • Solution: Ensure you are using a bidentate ligand like Xantphos or dppf, which are known to perform well for electron-rich and potentially chelating substrates like aminopyridines.[5][8]

  • Insufficient Temperature: Some C-Cl bonds, or even C-Br bonds on deactivated rings, require higher temperatures to undergo oxidative addition.

    • Solution: If using 2-amino-4-chloropyridine, you will likely need a stronger base (like NaOt-Bu or LHMDS) and potentially a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos).[11] For the bromide, ensure your internal reaction temperature is reaching the target of 100-110 °C.

Troubleshooting_Low_Yield Start Low Conversion / Stalled Reaction CheckInert Is the inert atmosphere (N₂/Ar) rigorous? Start->CheckInert CheckReagents Are solvent & reagents fully anhydrous? CheckInert->CheckReagents Yes FixInert Improve inerting technique: - Use Schlenk line - Degas solvent CheckInert->FixInert No CheckTemp Is the internal reaction temperature correct? CheckReagents->CheckTemp Yes FixReagents Use freshly dried solvent and high-purity reagents. CheckReagents->FixReagents No CheckCatalyst Is the ligand appropriate for a chelating substrate? CheckTemp->CheckCatalyst Yes FixTemp Verify internal temperature. Consider increasing if necessary. CheckTemp->FixTemp No FixCatalyst Switch to a bidentate or biarylphosphine ligand (e.g., Xantphos, SPhos). CheckCatalyst->FixCatalyst No

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Palladium Catalyst from Aminopyridinyl-Piperazine Products

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from aminopyridinyl-piperazine products. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical protocols to ensure your final active pharmaceutical ingredient (API) meets the stringent purity requirements of regulatory bodies.

The presence of nitrogen atoms in both the aminopyridine and piperazine moieties of your product can lead to strong chelation with palladium.[1][2] This interaction often renders the palladium species soluble, making its removal by simple filtration challenging.[1] This guide will explore various techniques to overcome this issue, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the removal of palladium from aminopyridinyl-piperazine products.

Issue Potential Cause Recommended Solution
High residual palladium levels (>10 ppm) after initial filtration. Strong chelation of palladium by the aminopyridinyl-piperazine product, keeping the catalyst in the solution.[1][2]1. Employ a High-Affinity Scavenger: Utilize a scavenger with a high affinity for palladium, such as those with thiol or polyamine functionalities.[1][3][4] 2. Activated Carbon Treatment: Use a high-surface-area activated carbon to adsorb the palladium.[3][5]
Significant product loss during the scavenging process. The scavenger or activated carbon is adsorbing the aminopyridinyl-piperazine product in addition to the palladium.1. Optimize Scavenger Loading: Reduce the amount of scavenger or activated carbon used.[3] 2. Solvent Screening: Change the solvent to one where the product has higher solubility, which may reduce its affinity for the scavenger.[3] 3. Alternative Purification Method: Consider crystallization as a non-adsorptive purification method.[3]
Inconsistent palladium removal from batch to batch. Variability in the form of the palladium residue (e.g., different oxidation states or particle sizes).1. Standardize Reaction Quench: Implement a consistent work-up procedure to ensure the palladium is in a consistent form before scavenging. 2. Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[3]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger

This protocol details the use of a silica-based scavenger functionalized with thiol groups, which exhibit a high affinity for palladium.[4][6]

Methodology:

  • Dissolution: Dissolve the crude aminopyridinyl-piperazine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 20-50 mg/mL.[2]

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at a slightly elevated temperature (e.g., 40-60 °C) for 4-18 hours.[3] The optimal time and temperature should be determined experimentally for each specific product.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of celite to remove the solid-supported scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Quantify the residual palladium content in the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][7]

G cluster_0 Protocol 1: Thiol Scavenger Workflow A Dissolve Crude Product in Solvent B Add Thiol Scavenger (4-8 eq.) A->B C Stir at 40-60 °C for 4-18h B->C D Filter through Celite C->D E Wash Filter Cake D->E F Concentrate Filtrate E->F G Analyze Residual Pd (ICP-MS) F->G H Purified Product G->H

Workflow for Palladium Removal using a Thiol Scavenger.
Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective alternative for palladium removal, acting through adsorption of the metal onto its porous surface.[5][8]

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at an elevated temperature (e.g., 45-60 °C) for 2-18 hours. The optimal conditions will depend on the specific product and palladium species.[5]

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.[2]

  • Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.[3]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[3]

  • Analysis: Determine the residual palladium content using ICP-MS.[7]

G cluster_1 Protocol 2: Activated Carbon Workflow A Dissolve Crude Product B Add Activated Carbon (5-10 wt%) A->B C Stir at 45-60 °C for 2-18h B->C D Hot Filtration through Celite C->D E Wash Filter Cake D->E F Concentrate Filtrate E->F G Analyze Residual Pd (ICP-MS) F->G H Purified Product G->H

Workflow for Palladium Removal using Activated Carbon.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from aminopyridinyl-piperazine products so challenging?

A1: The primary difficulty stems from the molecular structure of your product. The nitrogen atoms present in both the aminopyridine and piperazine rings are excellent ligands that can form stable, soluble complexes with palladium.[1][2] This chelation effect prevents the palladium from precipitating out of the solution, making simple filtration ineffective.[1]

Q2: What are the main classes of palladium scavengers and how do they function?

A2: Palladium scavengers are solid-supported materials with functional groups that have a high affinity for palladium. They work by binding the dissolved palladium, allowing it to be removed by filtration.[3][5] The main classes include:

  • Thiol-Based Scavengers: These utilize sulfur-containing functional groups (thiols, thioureas) that form strong covalent bonds with palladium.[1][4] They are highly effective for a wide range of palladium species.[6]

  • Amine-Based Scavengers: These use polyamine functional groups to chelate the palladium. They can be particularly effective for certain palladium complexes.

  • Activated Carbon: This is a less specific adsorbent but can be very effective. It has a high surface area with various functional groups that can adsorb palladium through a combination of physisorption and chemisorption.[5][8][9]

Q3: How do I select the most appropriate palladium removal method?

A3: The optimal method depends on several factors including the nature of your product, the form of the palladium residue, cost considerations, and scalability. The following decision tree can guide your selection process:

G Start Start: High Residual Pd Chelation Is Pd chelated by product? Start->Chelation Scavenger Use High-Affinity Scavenger (e.g., Thiol-based) Chelation->Scavenger Yes Carbon Use Activated Carbon Chelation->Carbon No ProductLoss Is there significant product loss? Scavenger->ProductLoss Carbon->ProductLoss Optimize Optimize Scavenger/Carbon Amount & Solvent ProductLoss->Optimize Yes Success Success: Pd < 10 ppm ProductLoss->Success No Crystallize Consider Crystallization Optimize->Crystallize

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the ¹H and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry. This guide will provide a detailed, predictive analysis of its NMR spectra, a comparative analysis with its structural isomers, and standardized protocols for data acquisition. Our approach is grounded in established NMR principles to ensure both educational value and practical utility in a laboratory setting.

Introduction: The Structural Significance of a Privileged Scaffold

The title compound integrates three key pharmacophoric elements: a 2-aminopyridine moiety, a piperazine linker, and a tert-butoxycarbonyl (BOC) protecting group. The 2-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. The piperazine ring serves as a versatile linker, often modulating the pharmacokinetic properties of a molecule. The BOC group is a common protecting group for amines, valued for its stability and ease of removal under acidic conditions.

Accurate characterization of this molecule by NMR is critical to confirm its identity and purity, ensuring the integrity of subsequent synthetic steps and biological assays. This guide will provide the necessary framework for interpreting its complex NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

A detailed prediction of the ¹H and ¹³C NMR chemical shifts for tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is presented below. These predictions are based on the analysis of its constituent fragments and data from closely related analogs.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aminopyridine, piperazine, and BOC protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.85d1HPyridine H-6The proton at position 6 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing nature of the piperazine substituent. It will appear as a doublet due to coupling with H-5.
~6.25dd1HPyridine H-5This proton will be shifted upfield compared to H-6 and will appear as a doublet of doublets due to coupling with both H-6 and H-3.
~6.15d1HPyridine H-3The proton at position 3 will be the most shielded aromatic proton, influenced by the electron-donating amino group. It will appear as a doublet due to coupling with H-5.
~4.50br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
~3.55t4HPiperazine H-2', H-6'These protons are adjacent to the nitrogen attached to the BOC group and will be deshielded. They are expected to appear as a triplet due to coupling with the protons at positions 3' and 5'.
~3.20t4HPiperazine H-3', H-5'These protons are adjacent to the nitrogen attached to the pyridine ring and will be deshielded. They are expected to appear as a triplet due to coupling with the protons at positions 2' and 6'.
1.48s9H-C(CH₃)₃ (BOC)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the BOC protecting group.[1][2][3]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160.0Pyridine C-2The carbon bearing the amino group is expected to be significantly deshielded.
~155.0C=O (BOC)The carbonyl carbon of the BOC group has a characteristic chemical shift in this region.[1]
~152.0Pyridine C-4The carbon attached to the piperazine nitrogen will be deshielded.
~148.0Pyridine C-6This carbon, adjacent to the ring nitrogen, will be deshielded.
~105.0Pyridine C-5This carbon is expected to be shielded relative to the other pyridine carbons.
~103.0Pyridine C-3The carbon adjacent to the amino group will be shielded.
~80.0-C(CH₃)₃ (BOC)The quaternary carbon of the tert-butyl group has a characteristic chemical shift.[1]
~48.0Piperazine C-3', C-5'The carbons adjacent to the nitrogen attached to the pyridine ring.
~44.0Piperazine C-2', C-6'The carbons adjacent to the nitrogen attached to the BOC group.
28.4-C(CH₃)₃ (BOC)The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.[1]

Comparative Analysis with Structural Isomers

The precise substitution pattern on the pyridine ring significantly influences the NMR spectra. A comparison with the expected spectra of its isomers, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, highlights the diagnostic value of NMR in distinguishing these closely related compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (Aromatic Region) of Isomers

IsomerPyridine H-2Pyridine H-3Pyridine H-4Pyridine H-5Pyridine H-6
4-(2-aminopyridin-4-yl) -~6.15 (d)-~6.25 (dd)~7.85 (d)
4-(6-aminopyridin-3-yl)[4]~7.17 (s)-~6.78 (d)~6.65 (d)-
4-(5-aminopyridin-2-yl)-~7.00 (dd)~6.50 (d)-~7.80 (d)

Key Differentiating Features:

  • Spin Systems: The 4-substituted isomer will exhibit a characteristic three-proton AXM spin system in the aromatic region. In contrast, the 3-substituted isomer will show an ABC system, and the 2-substituted isomer will display an ABX system.

  • Chemical Shifts: The position of the electron-donating amino group dramatically affects the shielding of the pyridine protons. For the title compound, the protons at positions 3 and 5 are significantly shielded.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.[5][6][7]

  • Infrared (IR) Spectroscopy: Can identify key functional groups, such as the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the BOC carbonyl (around 1690 cm⁻¹), and C-N stretches.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. When coupled with a UV detector, it can also provide information about the chromophore.

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Acquire 2D NMR spectra (e.g., COSY, HSQC) if needed H->I J Fourier transform the raw data I->J K Phase and baseline correct the spectra J->K L Calibrate chemical shifts K->L M Integrate ¹H signals L->M

Sources

Comparative

Mass spectrometry fragmentation of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Introduction: The Analytical Imperative for a Key Synthetic Building Block Tert-butyl 4-(2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is a heterocyclic amine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a Boc-protected piperazine, a common motif for modulating solubility and metabolic stability, linked to a 2-aminopyridine core, a prevalent scaffold in kinase inhibitors and other targeted therapies, makes it a valuable intermediate. Unambiguous structural confirmation and purity assessment are therefore critical checkpoints in its synthesis and application.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical tool for this purpose. Its unparalleled sensitivity, speed, and structural diagnostic capabilities allow for confident identification, even in complex matrices. This guide provides a comprehensive analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation behavior of this compound. We will dissect the fragmentation pathways, provide a robust experimental protocol for data acquisition, and compare the utility of MS with other common analytical techniques.

Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₄O₂[1]
Monoisotopic Mass 278.1743 Da[1]
Average Molecular Weight 278.35 g/mol [1]
Protonated Ion [M+H]⁺ 279.1816 m/z-

Deciphering the Fragmentation Cascade: A Mechanistic Exploration

Under positive mode electrospray ionization, the molecule readily accepts a proton to form the precursor ion [M+H]⁺ at m/z 279.18. The protonation sites are likely the basic nitrogens of the piperazine or the 2-aminopyridine rings. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events dictated by the molecule's primary structural motifs: the tert-butyl carbamate (Boc) group, the piperazine ring, and the aminopyridine system.

The Dominant Fragmentation Pathway: The Labile Boc Group

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile and its fragmentation is a well-understood process that typically dominates the MS/MS spectrum.[2]

  • Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C₄H₈, 56 Da). This occurs via an intramolecular hydrogen transfer, leading to the formation of a carbamic acid intermediate. This pathway results in a high-abundance product ion at m/z 223.12 .[2][3]

  • Subsequent Loss of Carbon Dioxide: The carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the fully deprotected piperazine derivative. This results in the formation of the product ion at m/z 179.12 .

  • Direct Loss of the Boc-carbonyl Group: An alternative, though often less pronounced, pathway is the cleavage of the C-O bond to lose a tert-butoxy radical, followed by the loss of CO. A more direct route observed is the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 100 Da), also leading to the product ion at m/z 179.12 .

Secondary Fragmentation: Scission of the Piperazine and Pyridine Moieties

Once the Boc group is removed, the resulting ion (m/z 179.12) can undergo further fragmentation, although this typically requires higher collision energy. The fragmentation of piperazine rings often involves cleavage of the C-N bonds within the heterocyclic system.[4][5]

  • Piperazine Ring Opening: Cleavage across the piperazine ring can lead to a variety of smaller fragment ions. Common fragments observed from substituted piperazines include ions at m/z 70 and m/z 56, corresponding to different portions of the cleaved ring.[4]

  • Pyridine Ring Fragmentation: The 2-aminopyridine ring is relatively stable. However, at higher energies, it can undergo characteristic fragmentation for pyridine systems, such as the loss of HCN (27 Da).

The following diagram, generated using DOT language, illustrates the primary fragmentation pathways.

fragmentation_pathway cluster_main Primary Fragmentation Cascade cluster_secondary Secondary Fragmentation M [M+H]⁺ m/z 279.18 F1 [M+H - C₄H₈]⁺ m/z 223.12 M->F1 - C₄H₈ (56 Da) (Loss of Isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z 179.12 (Deprotected Core) M->F2 - C₅H₈O₂ (100 Da) (Loss of Boc Group) F1->F2 - CO₂ (44 Da) (Decarboxylation) F3 Piperazine Ring Fragments (e.g., m/z 70, 56) F2->F3 Ring Scission caption Predicted ESI-MS/MS fragmentation of the target compound.

Predicted ESI-MS/MS fragmentation of the target compound.

Comparative Analysis: MS vs. Alternative Techniques

While MS is ideal for this analysis, other techniques have their place in a comprehensive characterization strategy.

TechniqueAdvantages for This MoleculeLimitations for This Molecule
LC-MS/MS - High sensitivity and specificity.- Provides molecular weight and structural information simultaneously.- Ideal for reaction monitoring and impurity profiling.[6][7]- Destructive technique.- Requires reference standards for absolute quantification.
NMR Spectroscopy - Gold standard for unambiguous structural elucidation.- Provides detailed information on atom connectivity (¹H, ¹³C, 2D NMR).- Significantly lower sensitivity than MS.- Requires larger amounts of pure sample.- Not suitable for trace analysis or complex mixtures.
HPLC-UV - Robust and reliable for quantification.- The pyridine ring provides a strong chromophore for UV detection.- Provides no structural information beyond retention time.- Co-eluting impurities can interfere with quantification.- Lower specificity compared to MS.[8]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. Optimization may be required based on the specific instrumentation used.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for good peak shape and efficient ionization in positive ESI mode.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan for the precursor ion at m/z 279.2 ± 1.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 279.2

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Start with a CE of 15-25 eV. A CE ramp (e.g., 10-40 eV) can be beneficial to observe both the primary, low-energy fragments and the secondary, high-energy fragments in a single run.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

The following diagram illustrates the general analytical workflow.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1-10 µg/mL Working Solution prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms ESI Ionization (Positive Mode) lc->ms msms Tandem MS (CID) (Precursor m/z 279.2) ms->msms da Data Acquisition & Analysis msms->da caption General workflow for the LC-MS/MS analysis.

General workflow for the LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate is systematic and predictable, dominated by the characteristic losses from the Boc-protecting group. The primary fragments observed correspond to the neutral loss of isobutylene (m/z 223.12) and the subsequent or direct loss of the entire Boc-group to yield the deprotected core molecule (m/z 179.12). This fragmentation signature provides a highly specific and sensitive method for the identification and characterization of this important synthetic intermediate. When integrated into an LC-MS/MS workflow, it provides an indispensable tool for ensuring the quality and integrity of materials used in research and drug development.

References

Validation

A Comparative Guide to the Reactivity of 2-Aminopyridine vs. 4-Aminopyridine in C-N Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, aminopyridines are foundational building blocks for a vast array of functional molecules. The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, aminopyridines are foundational building blocks for a vast array of functional molecules. Their incorporation into larger scaffolds via C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic strategy. However, not all aminopyridine isomers exhibit the same reactivity. This guide provides an in-depth comparison of the reactivity of 2-aminopyridine and 4-aminopyridine in palladium-catalyzed C-N coupling reactions, offering mechanistic insights and practical guidance supported by experimental evidence.

Fundamental Physicochemical Properties: The Electronic and Steric Divide

The divergent reactivity of 2- and 4-aminopyridine is rooted in their fundamental electronic and steric properties. The position of the amino group profoundly influences the basicity and coordinating ability of the molecule, which in turn dictates its performance in a catalytic cycle.

Basicity (pKa): A critical determinant of nucleophilicity and potential for catalyst interaction is the basicity of the aminopyridine isomers. The pKa of the conjugate acid of 4-aminopyridine is significantly higher than that of 2-aminopyridine, indicating it is the stronger base.[1][2][3]

  • 4-Aminopyridine: pKa = 9.17[1][2]

  • 2-Aminopyridine: pKa = 6.86[1][2][4]

The enhanced basicity of 4-aminopyridine is attributed to the resonance stabilization of its protonated form, where the positive charge on the ring nitrogen can be delocalized onto the exocyclic amino group.[3] In contrast, the proximity of the amino group to the ring nitrogen in 2-aminopyridine leads to a combination of electronic effects and potential intramolecular hydrogen bonding that results in lower basicity.[1][5]

Coordinating Ability and Catalyst Inhibition: The most significant challenge in C-N coupling reactions with 2-aminopyridine is its propensity to act as a bidentate ligand, chelating the palladium catalyst.[6][7][8] This coordination of both the pyridine nitrogen and the exocyclic amino group can form stable, inactive catalyst complexes, effectively poisoning the catalytic cycle.[6][7][8] This "amidine-like" structure is a primary reason for the often-observed lower yields and sluggish reaction rates with 2-aminopyridine substrates.[6] 4-Aminopyridine, with its distant amino and pyridine nitrogens, does not present this chelation issue, generally leading to more straightforward and efficient coupling.

G cluster_0 Reactivity Determinants cluster_1 2-Aminopyridine cluster_2 4-Aminopyridine cluster_3 Impact on C-N Coupling Basicity Basicity Lower_pKa Lower pKa (6.86) Basicity->Lower_pKa Higher_pKa Higher pKa (9.17) Basicity->Higher_pKa Coordination Coordination Chelation Bidentate Chelation (Catalyst Poisoning) Coordination->Chelation Monodentate Monodentate Coordination Coordination->Monodentate Steric Hindrance Steric Hindrance Proximal_NH2 Proximal Amino Group Steric Hindrance->Proximal_NH2 Reactivity_2AP Lower Reactivity (Often Challenging) Lower_pKa->Reactivity_2AP Chelation->Reactivity_2AP Proximal_NH2->Chelation Reactivity_4AP Higher Reactivity (Generally Facile) Higher_pKa->Reactivity_4AP Monodentate->Reactivity_4AP Distant_NH2 Distant Amino Group Distant_NH2->Monodentate

Mechanistic factors influencing aminopyridine reactivity.
Comparative Experimental Performance in Buchwald-Hartwig Amination

The theoretical differences in reactivity are borne out in experimental practice. While 4-aminopyridine can often be successfully coupled using standard Buchwald-Hartwig conditions, 2-aminopyridine frequently requires specialized ligands and carefully optimized conditions to achieve acceptable yields.

The primary strategy to mitigate catalyst poisoning by 2-aminopyridine is the use of sterically bulky, electron-rich phosphine ligands.[8][9] These ligands can promote the desired reductive elimination step and sterically disfavor the formation of inactive bidentate complexes.

Feature2-Aminopyridine4-AminopyridineRationale & References
General Reactivity Often sluggish; requires optimizationGenerally facile and high-yielding2-AP's chelation poisons the catalyst, while 4-AP acts as a standard amine nucleophile.[6][7][8]
Typical Ligand Choice Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Broader range of ligands effective (e.g., BINAP, Xantphos)Bulky ligands are crucial to prevent catalyst inhibition by the proximal amino group of 2-AP.[6][9]
Common Bases Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)Wide variety of bases can be used (e.g., K2CO3, Cs2CO3, NaOtBu)Strong bases are often needed to facilitate the catalytic cycle, especially with challenging substrates.[6][10]
Side Reactions Catalyst deactivation, homocouplingFewer inherent side reactions related to the aminopyridine structureThe primary challenge with 2-AP is maintaining an active catalytic species throughout the reaction.[6]
Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following protocol outlines a general procedure for the palladium-catalyzed C-N coupling of an aryl bromide with both 2-aminopyridine and 4-aminopyridine, highlighting the key differences in setup.

Objective: To synthesize N-phenylpyridin-2-amine and N-phenylpyridin-4-amine.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Bromobenzene

  • 2-Aminopyridine

  • 4-Aminopyridine

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Setup & Reagent Charging (Inert Atmosphere) B 2. Solvent Addition & Degassing A->B C 3. Heating & Reaction (e.g., 100 °C, 12-24h) B->C D 4. Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Product E->F

General experimental workflow for C-N coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Rationale: An inert atmosphere is critical as organometallic catalysts are sensitive to air and moisture.[8] XPhos is chosen for its steric bulk, which is particularly important for the 2-aminopyridine coupling.[9]

  • Reagent Addition: Add the aryl bromide (e.g., bromobenzene, 1.0 mmol) and the respective aminopyridine (1.2 mmol).

    • For 2-Aminopyridine: The choice of a highly effective ligand like XPhos is crucial to overcome its inhibitory effects.

    • For 4-Aminopyridine: While XPhos is effective, other less sterically demanding ligands could also be screened.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with the inert gas.

    • Rationale: This step ensures the removal of dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting & Optimization
  • Low Conversion with 2-Aminopyridine: This is the most common issue.

    • Increase Ligand Loading: A higher ligand-to-palladium ratio can sometimes improve results.

    • Screen Ligands: If XPhos is not effective, consider other bulky ligands such as RuPhos or BrettPhos, which have shown success with challenging substrates.[6]

    • Use a Pre-catalyst: Using a well-defined Pd(I) or Pd(0) pre-catalyst can sometimes offer more consistent results than generating the active catalyst in situ.[6]

  • Base Incompatibility: If your substrates contain base-sensitive functional groups, a weaker base like K3PO4 or Cs2CO3 may be used, though this might require higher temperatures or longer reaction times.[10]

Conclusion

The choice between 2-aminopyridine and 4-aminopyridine in a C-N coupling strategy is not arbitrary. 4-Aminopyridine generally behaves as a well-behaved nucleophile, amenable to a wide range of standard coupling conditions. In stark contrast, 2-aminopyridine presents a significant challenge due to catalyst inhibition via bidentate chelation. Successful coupling of 2-aminopyridine hinges on the rational selection of sterically demanding ligands that can circumvent this poisoning effect. Understanding these fundamental differences in reactivity is paramount for researchers in designing robust and efficient syntheses of aminopyridine-containing target molecules.

References

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Online] Available at: [Link][1]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? [Online] Available at: [Link][2]

  • PubChem. 2-Aminopyridine. [Online] Available at: [Link][4]

  • Cai, W., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Online] Available at: [Link][6]

  • Barreiro, J. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Online] Available at: [Link][9]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link][10]

Sources

Comparative

A Comparative Guide to Structural Analogs of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate for Kinase Inhibition

This guide provides a comprehensive comparison of structural analogs based on the tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate scaffold. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of structural analogs based on the tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors. The document outlines the rationale behind the structural modifications, presents comparative experimental data, and provides detailed protocols for key assays.

The 2-aminopyridine and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a variety of biological pathways.[1][2] Specifically, the 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[3] This guide focuses on a hypothetical series of analogs designed to target "Kinase X," a critical enzyme in a cancer-associated signaling pathway. The parent compound, tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (designated as Analog A ), serves as the foundational structure for this comparative analysis.[4]

The Kinase X Signaling Pathway and Therapeutic Rationale

Dysregulation of protein kinases is a hallmark of many cancers. Kinase X, a serine/threonine kinase, is a key node in a signaling cascade that promotes cell proliferation and survival. Its overexpression or constitutive activation has been implicated in several malignancies, making it a prime target for therapeutic intervention. The development of selective Kinase X inhibitors is a promising strategy to disrupt this oncogenic signaling.

KinaseX_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins Kinase X Kinase X Adaptor Proteins->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Transcription Factors Transcription Factors Downstream Substrate->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Figure 1: A simplified diagram of the hypothetical Kinase X signaling pathway.

Lead Compound and Structural Analogs

Analog A , tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate, was identified as a modest inhibitor of Kinase X. To improve its potency and selectivity, a series of structural analogs were synthesized. The tert-butyl carbamate (Boc) protecting group on the piperazine ring offers a convenient point for chemical modification.

Structural Modifications:

  • Analog B: The Boc group is removed, and the piperazine nitrogen is functionalized with a methyl group. This modification explores the impact of a small, neutral substituent.

  • Analog C: The piperazine nitrogen is acylated with an acryloyl group, introducing a potential covalent warhead to engage with a nearby cysteine residue in the Kinase X active site.[5]

  • Analog D: The 2-aminopyridine core is replaced with a 2-amino-5-chloropyridine to investigate the effect of a halogen bond on inhibitor potency.

Analogs A Analog A (Parent Compound) B Analog B (N-Methyl Piperazine) A->B Alkylation C Analog C (N-Acryloyl Piperazine) A->C Acylation D Analog D (5-Chloro-2-aminopyridine) A->D Halogenation

Figure 2: Relationship between the parent compound and its structural analogs.

Comparative Analysis

The synthesized analogs were subjected to a battery of in vitro and cell-based assays to evaluate their potential as Kinase X inhibitors.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) of each analog was determined against Kinase X and two other related kinases (Kinase Y and Kinase Z) to assess selectivity. A luminescent ADP detection platform was used for these assays.[6]

AnalogKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (vs. Y)Selectivity (vs. Z)
A 850>10,000>10,000>11.8x>11.8x
B 4508,500>10,00018.9x>22.2x
C 255,0007,500200x300x
D 300>10,0009,000>33.3x30x

Key Findings:

  • Analog B showed a modest improvement in potency over the parent compound.

  • Analog C , the acryloyl derivative, demonstrated a significant increase in potency, suggesting a potential covalent interaction.

  • Analog D exhibited improved potency compared to Analog A , indicating that the chloro substituent may be forming a beneficial interaction within the active site.

Cellular Activity

The antiproliferative activity of the analogs was assessed in a cancer cell line known to be dependent on Kinase X signaling. A colorimetric XTT assay was used to measure cell viability.[7][8]

AnalogCell Proliferation EC50 (µM)
A 15.2
B 8.9
C 0.5
D 5.7

Key Findings:

The cellular activity of the analogs correlated well with their in vitro potency. Analog C was the most potent inhibitor of cancer cell proliferation. This suggests that the compounds are cell-permeable and can engage Kinase X in a cellular context.[9]

Preliminary Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic properties of the most promising analog, Analog C , was conducted.[10][11]

ParameterValue
Aqueous Solubility (pH 7.4)55 µg/mL
Microsomal Stability (t1/2)45 min
Caco-2 Permeability (Papp A→B)8.5 x 10^-6 cm/s

Key Findings:

Analog C displays moderate aqueous solubility and microsomal stability, with good cell permeability. These properties are encouraging for further development.

Experimental Protocols

Synthesis of Analog B

A representative synthetic scheme for the preparation of Analog B from Analog A is provided below.[5]

  • Deprotection: To a solution of Analog A (1 mmol) in dichloromethane (10 mL) at 0°C, add trifluoroacetic acid (5 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Alkylation: Dissolve the residue in dimethylformamide (10 mL) and add potassium carbonate (3 mmol) and methyl iodide (1.5 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Analog B .

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent ADP detection platforms.[6]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubate Compound, Kinase, Substrate, ATP Incubate Compound, Kinase, Substrate, ATP Compound Dilution->Incubate Compound, Kinase, Substrate, ATP Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubate Compound, Kinase, Substrate, ATP Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate Compound, Kinase, Substrate, ATP->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence

Figure 3: Workflow for the in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of compound dilution, 2 µL of Kinase X and substrate mix, and 2 µL of ATP solution.

  • Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Calculate IC50 values using a non-linear regression analysis.

Cell Viability Assay (XTT)

This protocol outlines the steps for determining the effect of the analogs on cell proliferation.[7][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Data Acquisition: Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader.

  • Calculate EC50 values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to the initial optimization of a novel kinase inhibitor scaffold. The introduction of an acryloyl group (Analog C ) resulted in a significant improvement in both in vitro potency and cellular activity, highlighting a promising avenue for further investigation. Future work should focus on:

  • Confirming the covalent binding mechanism of Analog C through techniques such as mass spectrometry.

  • Expanding the structure-activity relationship (SAR) around the 2-aminopyridine core and the piperazine substituent to further enhance potency and selectivity.

  • Conducting more comprehensive in vitro ADME and in vivo pharmacokinetic studies to assess the drug-like properties of lead compounds.[13]

  • Evaluating the in vivo efficacy of promising analogs in relevant animal models of cancer.

By employing a rigorous and data-driven approach, the development of potent and selective Kinase X inhibitors based on the tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate scaffold can be accelerated.

References

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. Available at: [Link]

  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed. Available at: [Link]

  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Semantic Scholar. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. Available at: [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. CORE. Available at: [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University - UU Research Portal. Available at: [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]

  • Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC - PubMed Central. Available at: [Link]

  • Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Available at: [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. ResearchGate. Available at: [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Virtuous Lifesciences. Available at: [Link]

  • 2-Aminopyridine. Wikipedia. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Derivatives: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The class of compounds encompassing tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate and its derivatives holds significant interest due to the prevalence of the 2-aminopyridine and piperazine scaffolds in a multitude of pharmacologically active agents. Understanding the exact spatial arrangement of these molecules is paramount for optimizing their interactions with biological targets, thereby enhancing efficacy and minimizing off-target effects.

This guide provides an in-depth technical comparison of X-ray crystallography with other principal analytical techniques for the structural characterization of these derivatives. While a definitive crystal structure for the title compound is not publicly available at the time of this publication, we will leverage experimental data from closely related isomers and analogous structures to provide a robust and illustrative comparison. This approach underscores the practical realities of chemical research, where a multi-technique approach is often necessary to build a comprehensive structural picture.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of a molecule's solid-state structure.[1][2] It provides a detailed atomic-level map, revealing precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This technique is unparalleled in its ability to resolve stereochemistry and identify subtle intramolecular and intermolecular interactions, such as hydrogen bonding, which are critical for understanding crystal packing and, by extension, physical properties like solubility and stability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and patience. The following workflow outlines the key stages involved.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

A generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization of Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Derivatives

The critical bottleneck in X-ray crystallography is obtaining high-quality single crystals. For the title compound and its derivatives, which are typically solids at room temperature, several crystallization techniques can be employed.

1. Solvent Selection and Solubility Screening:

  • Begin by screening the solubility of a small amount of the purified compound (1-2 mg) in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, and water).

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

2. Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or THF).

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane or diethyl ether).

    • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, creating a distinct interface.

    • Allow the solvents to slowly mix via diffusion, inducing crystallization at the interface.

3. Crystal Harvesting and Mounting:

  • Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in all directions), carefully extract them from the mother liquor using a cryoloop.

  • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

  • Mount the crystal on a goniometer head for placement in the X-ray diffractometer.

A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy each offer unique and complementary information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1]Unambiguous structural determination.Requires high-quality single crystals; provides solid-state conformation which may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation and dynamics.Provides information about the molecule in solution; non-destructive.Structure is inferred from correlations, not directly imaged; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS).High sensitivity; provides molecular formula.Does not provide information on stereochemistry or conformation.
FT-IR Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Hypothetical Comparative Data for a Tert-butyl 4-(aminopyridin-yl)piperazine-1-carboxylate Isomer

To illustrate the comparative power of these techniques, we will use publicly available data for a close isomer, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR (300 MHz, d⁶-DMSO):

Chemical Shift (ppm) Multiplicity Integration Assignment
7.17 s 1H Pyridine-H
6.78 d 1H Pyridine-H
6.70 s 2H -NH₂
6.65 d 1H Pyridine-H
3.72 dd 4H Piperazine-H
3.31 dd 4H Piperazine-H

| 1.41 | s | 9H | -C(CH₃)₃ |

Data sourced from a public patent database, presented for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Ionm/z (calculated)m/z (found)
[M+H]⁺279.1819279.1820

High-resolution mass spectrometry (HRMS) data provides a highly accurate mass, confirming the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (amine)
~2975StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1600MediumC=C stretch (aromatic)
~1160StrongC-O stretch (carbamate)

Predicted characteristic absorbances based on typical functional group frequencies.

Logical Framework for Structural Elucidation

The synergy between these techniques provides a self-validating system for structural elucidation.

Structural Elucidation Logic MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR FT-IR Spectroscopy (Functional Groups) IR->Proposed_Structure NMR NMR Spectroscopy (Connectivity & Solution Conformation) NMR->Proposed_Structure Xray X-ray Crystallography (Definitive 3D Structure) Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure Proposed_Structure->Xray Confirmation

A logical flow for comprehensive structural characterization.

Conclusion

For the definitive structural elucidation of tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate derivatives, single-crystal X-ray crystallography remains the most powerful and conclusive technique. It provides an unambiguous three-dimensional map of the molecule, which is invaluable for structure-activity relationship studies and computational modeling in drug design. However, it is crucial to recognize that X-ray crystallography is part of a broader analytical toolkit. NMR, MS, and FT-IR spectroscopy provide essential, complementary data that confirm the molecular formula, identify functional groups, and describe the molecule's behavior in solution. A holistic approach, integrating data from all these techniques, provides the highest level of confidence in the structural assignment and a deeper understanding of the chemical and physical properties of these important pharmaceutical building blocks.

References

  • PubChem. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Available at: [Link]

  • Molport. tert-butyl 4-[(2-aminopyridin-4-yl)methyl]piperazine-1-carboxylate. Available at: [Link]

  • SpectraBase. tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. Available at: [Link]

  • SpectraBase. Tert-butyl 4-(2-formylphenyl)-1-piperazinecarboxylate. Available at: [Link]

  • Veeprho. tert-Butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate. Available at: [Link]

  • Creative BioStructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Creative BioMart. X-ray Crystallography. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Aminopyridinyl-Piperazine Based Inhibitors

Introduction: The Double-Edged Sword of a Privileged Scaffold The aminopyridinyl-piperazine core is a well-regarded scaffold in modern medicinal chemistry. Its favorable physicochemical properties and ability to form key...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The aminopyridinyl-piperazine core is a well-regarded scaffold in modern medicinal chemistry. Its favorable physicochemical properties and ability to form key hydrogen bond interactions with the kinase hinge region have made it a cornerstone for developing potent inhibitors against a multitude of kinase targets, from oncology drivers like PI3K and ROCK to inflammatory mediators.[1][2] However, the very features that make this scaffold so effective also present a significant challenge: off-target activity.

The ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 members.[3] Consequently, an inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to unexpected biological effects, toxicity, or even paradoxical pathway activation.[4][5] For researchers and drug development professionals, a thorough and multi-faceted cross-reactivity profile is not just a supplementary dataset—it is a critical step to truly understand a compound's mechanism of action, anticipate potential liabilities, and unlock its full therapeutic potential.[6]

Strategic Workflow for Comprehensive Profiling

A successful profiling campaign is not a single experiment but a logical progression from a broad overview to deep, cellular validation. The goal is to efficiently identify liabilities and confirm on-target activity in a physiologically relevant context.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Potency & Cellular Target Engagement cluster_2 Tier 3: Downstream Functional Effects cluster_3 Decision Making T1 In Vitro Kinase Panel (e.g., 24-300+ kinases, single high concentration) T2_IC50 IC50 Determination (Dose-response for primary target and key off-targets) T1->T2_IC50 Identify 'hits' T2_CETSA Cellular Thermal Shift Assay (CETSA) (Confirm target binding in intact cells) T2_IC50->T2_CETSA T3_Signal Cell-Based Signaling Assay (e.g., p-ERK Western Blot) T2_CETSA->T3_Signal Validate engagement Decision Go/No-Go Decision Structure-Activity Relationship (SAR) Selectivity Analysis T3_Signal->Decision

Caption: A tiered approach to inhibitor profiling.

Tier 1: Casting a Wide Net with In Vitro Kinase Panels

The first step is to understand the inhibitor's landscape of potential interactions across the kinome. Commercial kinase profiling services offer an efficient way to screen a compound against a large number of purified kinases.

Causality Behind Experimental Choice: The initial screen is typically performed at a single, high concentration (e.g., 1-10 µM). This is not for determining potency, but for efficiently identifying any potential interaction. A kinase showing significant inhibition (e.g., >70%) at this concentration is flagged as a "hit" for further investigation. This approach is cost-effective and quickly triages kinases of interest.[7]

Illustrative Data: Profile of "Cmpd-X"

Let's consider a hypothetical aminopyridinyl-piperazine based inhibitor, "Cmpd-X," designed to target PI3Kα. A screen against a general panel of 24 kinases at 10 µM might yield the following results.

Kinase Target% Inhibition @ 10 µM Cmpd-XClassification
PI3Kα (Target) 98% On-Target
PI3Kβ85%Off-Target
PI3Kδ92%Off-Target
PI3Kγ95%Off-Target
mTOR75%Off-Target
ROCK268%Off-Target
AKT115%Inactive
MEK18%Inactive
ERK25%Inactive
... (15 other kinases)<20%Inactive

This initial screen immediately tells us that Cmpd-X, while potent against its intended target, also significantly inhibits other PI3K isoforms and mTOR, a related kinase in the same pathway. ROCK2 is also flagged as a potential, albeit weaker, off-target.

Experimental Protocol: In Vitro Kinase Profiling (Luminescent Assay)

This protocol is adapted from commercially available systems like Promega's ADP-Glo™ Kinase Assay.[8][9]

  • Reagent Preparation:

    • Prepare a 2X working solution of each kinase in the appropriate reaction buffer.

    • Prepare a 4X working solution of ATP and the corresponding substrate for each kinase.

    • Prepare a 100X stock of "Cmpd-X" in 100% DMSO. Dilute to a 4X working solution (e.g., 40 µM for a 10 µM final concentration) in kinase reaction buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the 4X "Cmpd-X" solution or vehicle (DMSO) control to the appropriate wells.

    • Add 2.5 µL of the 4X ATP/Substrate solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X Kinase solution to all wells. The final reaction volume is 5 µL.

  • Kinase Reaction:

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle (DMSO) control for each kinase.

Tier 2: Quantifying Potency and Confirming Cellular Engagement

With a list of potential off-targets, the next step is to quantify the potency of these interactions and, most importantly, confirm that the inhibitor binds its target within the complex environment of a living cell.

IC50 Dose-Response Curves

For the on-target (PI3Kα) and all primary off-targets (PI3Kβ, δ, γ, and mTOR), a 10-point dose-response curve is generated using the same biochemical assay as above. This provides the IC50 value, a quantitative measure of potency.

Kinase TargetIC50 (nM) for Cmpd-XSelectivity vs. PI3Kα
PI3Kα (Target) 15 -
PI3Kβ15010-fold
PI3Kδ453-fold
PI3Kγ352.3-fold
mTOR25016.7-fold

This data refines our understanding. Cmpd-X is most potent against PI3Kα but shows only modest selectivity against other Class I PI3K isoforms, suggesting it should be considered a pan-PI3K inhibitor. The selectivity against mTOR is more pronounced.

Cellular Thermal Shift Assay (CETSA): The Target Engagement Litmus Test

A potent inhibitor in a biochemical assay is of little use if it cannot engage its target in a cell. CETSA is a powerful biophysical method that directly assesses target engagement in intact cells.[10][11] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than the unbound protein.[7]

Causality Behind Experimental Choice: CETSA is a critical validation step because it accounts for cell permeability, efflux pumps, and intracellular competition from endogenous ATP. A positive thermal shift provides strong evidence that your compound is reaching and binding its intended target in a physiological setting.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells known to express the target protein (e.g., MCF-7 for PI3Kα) to ~80% confluency.

    • Treat cells with "Cmpd-X" (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 42°C to 66°C in 3°C increments, plus an unheated control).

    • Heat the tubes in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection:

    • Transfer the supernatant (soluble fraction) to a new tube and determine protein concentration.

    • Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blot using a specific antibody against the target protein (PI3Kα).

  • Data Analysis:

    • Quantify the band intensity at each temperature for both the vehicle and "Cmpd-X" treated samples.

    • Plot the relative amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the "Cmpd-X" treated sample indicates target stabilization and engagement.

Tier 3: Verifying Downstream Functional Consequences

The final tier of validation is to demonstrate that target engagement translates into the expected functional outcome: modulation of the downstream signaling pathway.

Causality Behind Experimental Choice: Observing a change in a downstream biomarker confirms that the inhibitor is not just binding to the target but is functionally active in the cellular context. For a PI3K inhibitor, a logical downstream marker is the phosphorylation of AKT. However, to illustrate a more general principle, we will examine the phosphorylation of ERK (p-ERK), as many kinase pathways converge on this critical node. An off-target effect on a kinase upstream of ERK would be revealed here.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CmpdX Cmpd-X CmpdX->PI3K CmpdX->mTOR

Caption: PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol measures the inhibition of a growth factor-induced signaling cascade.[12]

  • Cell Culture and Serum Starvation:

    • Plate cells (e.g., HeLa) and allow them to adhere.

    • Serum-starve the cells for 18-24 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment:

    • Pre-treat the starved cells with various concentrations of "Cmpd-X" or vehicle for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.[4]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Re-probing for Total ERK (Loading Control):

    • Strip the membrane of the p-ERK antibodies.

    • Re-probe the same membrane with an antibody for total ERK to ensure equal protein loading across lanes.

  • Data Interpretation:

    • A dose-dependent decrease in the p-ERK signal in the "Cmpd-X" treated samples (compared to the EGF-stimulated vehicle control) would indicate that Cmpd-X inhibits the Ras/Raf/MEK/ERK pathway at some level. Given our initial screen, this would be an unexpected finding and would warrant further investigation, as it was not predicted by the in vitro panel. Conversely, no change in p-ERK would confirm the selectivity observed in Tier 1.

Conclusion: Synthesizing Data for a Go/No-Go Decision

Cross-reactivity profiling is an iterative process of hypothesis generation (Tier 1) and rigorous testing (Tiers 2 & 3). For our hypothetical "Cmpd-X," we have built a comprehensive profile:

  • Biochemical Profile: A potent pan-Class I PI3K inhibitor with moderate activity against mTOR.

  • Cellular Engagement: CETSA confirms that Cmpd-X binds to PI3Kα in intact cells, validating its primary mode of action.

  • Functional Profile: Western blot analysis confirms the on-target effect by showing inhibition of p-AKT (data not shown) and provides clarity on its effect (or lack thereof) on other major pathways like MAPK/ERK.

This integrated dataset allows researchers to make informed decisions. Is the pan-PI3K profile acceptable or even desirable for the intended therapeutic application?[1] Or does the lack of isoform selectivity present an unacceptable risk? The answers to these questions are now grounded in robust, multi-faceted experimental evidence, paving the way for the rational design of the next generation of selective aminopyridinyl-piperazine based inhibitors.

References

  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Zhao, H., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Reaction Biology (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Various Authors (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. Available at: [Link]

  • Mowat, J., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. Available at: [Link]

  • Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Wynn, M. L., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Wu, J., et al. (2015). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Wang, Y., et al. (2025). Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency. Archiv der Pharmazie. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Protecting Group Strategies for Aminopyridinyl-Piperazines

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthetic Challenges of Aminopyridinyl-Piperazines The aminopyridinyl-piperazine scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of Aminopyridinyl-Piperazines

The aminopyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs. Its synthesis, however, presents a classic challenge in organic chemistry: the selective functionalization of multiple reactive nitrogen atoms. The aminopyridine moiety contains a nucleophilic exocyclic amino group and a basic pyridinic nitrogen, while the piperazine ring possesses two secondary amines. To achieve the desired regioselectivity and prevent unwanted side reactions during synthesis, a carefully considered protecting group strategy is paramount. This guide provides a comparative analysis of common protecting groups for the synthesis of aminopyridinyl-piperazines, grounded in experimental data to inform your synthetic design.

The Strategic Importance of Orthogonal Protecting Groups

In the multi-step synthesis of complex molecules like aminopyridinyl-piperazines, the concept of orthogonality is critical.[1] Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[2] This enables a stepwise and controlled construction of the target molecule. For aminopyridinyl-piperazines, this typically involves protecting the piperazine nitrogen(s) and/or the exocyclic amino group of the aminopyridine to allow for controlled coupling reactions, such as nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.[3]

Comparative Analysis of Protecting Groups for the Piperazine Moiety

The symmetrical nature of piperazine necessitates mono-protection to allow for the introduction of the aminopyridinyl group at one nitrogen and further diversification at the other. The two most commonly employed protecting groups for this purpose are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz) groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common protecting group for piperazine in the synthesis of aminopyridinyl-piperazine derivatives.[3][4]

  • Introduction: The Boc group is readily introduced onto one of the piperazine nitrogens by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and can be performed under mild conditions.[5]

  • Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[6] This stability makes it compatible with many cross-coupling reactions used to form the aminopyridinyl-piperazine linkage.

  • Deprotection: The key advantage of the Boc group is its lability under acidic conditions.[2] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent cleanly removes the Boc group, liberating the free amine for subsequent reactions.[7] This deprotection is often quantitative and proceeds at room temperature.[2]

Carboxybenzyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection.[2]

  • Introduction: The Cbz group is typically introduced by reacting piperazine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[7]

  • Stability: Cbz-protected amines are stable to acidic and basic conditions, making them orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[2][6]

  • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2] This deprotection method is exceptionally mild and orthogonal to many other protecting groups, with the byproducts being toluene and carbon dioxide, which are easily removed.[6]

Comparative Analysis of Protecting Groups for the Aminopyridine Moiety

The exocyclic amino group of aminopyridines is nucleophilic and can interfere with desired reactions. Therefore, its protection is often necessary.

tert-Butoxycarbonyl (Boc) Group

The Boc group is also a widely used protecting group for the amino group of aminopyridines.

  • Introduction: Similar to piperazine, the Boc group can be introduced onto the aminopyridine using Boc₂O, often in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[6]

  • Stability: The stability profile of the Boc group on an aminopyridine is similar to that on piperazine, allowing for a range of subsequent chemical transformations.

  • Deprotection: As with Boc-piperazines, deprotection is achieved under acidic conditions (TFA or HCl).[6]

Synergistic Protecting Group Strategies in Aminopyridinyl-Piperazine Synthesis: A Head-to-Head Comparison

The choice of protecting groups for both the piperazine and aminopyridine moieties dictates the overall synthetic strategy. An orthogonal approach is often the most efficient. A common and effective strategy involves the use of a Boc group on the piperazine and proceeding with an unprotected aminopyridine in an SNAr reaction, particularly when the pyridine ring is activated by an electron-withdrawing group.

Data Presentation: A Comparative Overview of Protecting Group Strategies

Protecting GroupMoietyProtection ReagentsTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Orthogonality & Key Considerations
Boc PiperazineBoc₂O, Base>90%[5]TFA or HCl in DCM or DioxaneQuantitative[2]Stable to bases and hydrogenation. Acid-labile.[6] Widely used in syntheses of drugs like Palbociclib.[3]
Cbz PiperazineCbz-Cl, Base~95%[7]H₂, Pd/CHigh[2]Stable to acids and bases. Cleaved by hydrogenolysis. Orthogonal to Boc.[6]
Boc AminopyridineBoc₂O, TEA, DMAP85-90%[6]TFA or HCl in DCMHigh[6]Acid-labile. Protection can be crucial to prevent side reactions during coupling.

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes a standard procedure for the mono-protection of piperazine with a Boc group.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazine (5 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-Boc-piperazine.

Protocol 2: Synthesis of a N-(Pyridin-2-yl)piperazine via SNAr with Boc-Piperazine

This protocol outlines the coupling of an activated chloropyridine with mono-Boc-piperazine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Mono-Boc-piperazine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile, add mono-Boc-piperazine (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected aminopyridinyl-piperazine.

Protocol 3: Boc Deprotection of an Aminopyridinyl-Piperazine

This protocol describes the final deprotection step to yield the free aminopyridinyl-piperazine.

Materials:

  • Boc-protected aminopyridinyl-piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected aminopyridinyl-piperazine (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Collect the solid by filtration to obtain the desired aminopyridinyl-piperazine as its TFA salt.

Visualizing the Synthetic Workflow

Diagram 1: General Synthesis of Aminopyridinyl-Piperazines using a Boc Protecting Group Strategy

G cluster_protection Protection cluster_coupling Coupling (SNAr) cluster_deprotection Deprotection A Piperazine B Mono-Boc-Piperazine A->B Boc₂O, DCM D Boc-Protected Aminopyridinyl-Piperazine B->D C Activated Aminopyridine C->D E Final Product: Aminopyridinyl-Piperazine D->E TFA or HCl

Caption: A typical workflow for aminopyridinyl-piperazine synthesis.

Diagram 2: Orthogonal Protecting Group Strategies

G Molecule Fully Protected Aminopyridinyl-Piperazine (e.g., Boc on Piperazine, Cbz on Aminopyridine) Deprotect_Boc Piperazine Deprotection Molecule->Deprotect_Boc Acidic Conditions (e.g., TFA) Deprotect_Cbz Aminopyridine Deprotection Molecule->Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Final_Product Fully Deprotected Product Deprotect_Boc->Final_Product Hydrogenolysis Deprotect_Cbz->Final_Product Acidic Conditions

Caption: Orthogonal deprotection of Boc and Cbz groups.

Conclusion and Future Perspectives

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of aminopyridinyl-piperazines. The Boc group offers a robust and straightforward approach for many synthetic routes due to its ease of introduction, stability, and facile acidic cleavage. The Cbz group provides a valuable orthogonal alternative, particularly when acid-sensitive functionalities are present in the molecule. The choice between these and other protecting groups will ultimately depend on the specific functionalities of the target molecule and the planned synthetic transformations. As the demand for novel aminopyridinyl-piperazine-based therapeutics continues to grow, the development of even more efficient and orthogonal protecting group strategies will remain an active area of research in medicinal and process chemistry.

References

  • A Comparative Analysis of Protecting Groups for Aminopyridines - Benchchem. (URL: Available upon request)
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (URL: Available upon request)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])

  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. (URL: [Link])

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.